Antiviral agent 23
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21N5O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c1-10-3-2-4-11(5-10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChI Key |
WBJVJFOITZTVRG-OWYXCUOISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Antiviral Agent 23 Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for Antiviral Agent 23 (also referred to as compound 11b), a novel nucleoside analogue with potent activity against specific RNA viruses. The information presented is collated from primary research to facilitate further investigation and drug development efforts in the field of virology.
Core Mechanism of Action: Targeting the Host METTL3/METTL14 Methyltransferase Complex
This compound exerts its effects through the inhibition of the host-cell methyltransferase complex METTL3/METTL14. This complex is responsible for the N6-methyladenosine (m6A) modification of RNA, a critical process for the lifecycle of certain RNA viruses. By suppressing the activity of METTL3/METTL14, this compound disrupts the viral replication cycle within the host cell. This targeted approach presents a promising broad-spectrum antiviral strategy.
The proposed mechanism involves this compound, a nucleoside analogue, acting as an inhibitor of the human METTL3 enzyme. Molecular docking studies have indicated that this agent is designed to fit within the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby competitively inhibiting its methyltransferase activity.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of this compound have been quantified against a panel of RNA viruses. The following tables summarize the key in vitro data.
Table 1: Antiviral Activity of this compound against various RNA viruses.
| Virus | Cell Line | EC50 (µM) |
| Enterovirus 71 (EV71) | RD | 0.094 |
| Coxsackievirus A21 (CVA21) | HeLa | 36.4 |
| Enterovirus D68 (EV68) | HeLa | 8.9 |
EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%.
Table 2: Cytotoxicity and METTL3/METTL14 Inhibition.
| Assay | Cell Line | Value | Unit |
| Cytotoxicity (CC50) | RD | >100 | µM |
| Cytotoxicity (CC50) | HeLa | >100 | µM |
| METTL3/METTL14 Enzymatic Inhibition | - | 74.45% | at 100 µM |
CC50: 50% cytotoxic concentration, the concentration of the compound that reduces cell viability by 50%.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol is used to determine the effective concentration of the antiviral agent in inhibiting viral replication.
-
Cell Seeding: Human Rhabdomyosarcoma (RD) or HeLa cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated overnight at 37°C with 5% CO2.
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate cell culture medium.
-
Infection: The cell culture medium is removed from the wells and replaced with the compound dilutions. Subsequently, the cells are infected with the respective virus (e.g., EV71, CVA21, EV68) at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2, allowing for the development of viral cytopathic effect (CPE).
-
CPE Evaluation: The wells are visually inspected under a microscope to assess the percentage of CPE. The EC50 value is calculated as the compound concentration that reduces the CPE by 50% compared to the untreated virus-infected control.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of the antiviral agent that is toxic to the host cells.
-
Cell Seeding and Compound Treatment: Cells are seeded and treated with serial dilutions of this compound as described in the antiviral activity assay protocol, but without the addition of the virus.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
MTS Reagent Addition: Following incubation, MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
METTL3/METTL14 Enzymatic Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the methyltransferase activity of the METTL3/METTL14 complex.
-
Reaction Mixture Preparation: A reaction buffer containing the METTL3/METTL14 enzyme complex, a methyl donor (S-adenosylmethionine), a specific RNA substrate, and varying concentrations of this compound is prepared.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Detection: The level of RNA methylation is quantified using a suitable method, such as a fluorescence-based assay or by measuring the incorporation of a radiolabeled methyl group.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the methylation levels in the presence of the compound to the control reaction without the inhibitor.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Antiviral Agent 2_3_: A Technical Whitepaper on Discovery, Synthesis, and Characterization
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, multi-step synthesis, and biological characterization of a novel antiviral compound, designated Antiviral Agent 23 (AVA-23). The agent was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies. AVA-23 demonstrates potent and selective inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of several clinically significant RNA viruses. This whitepaper details the discovery workflow, a robust and scalable synthetic route, in vitro efficacy and cytotoxicity data, and preliminary pharmacokinetic properties. The information herein is intended to serve as a foundational guide for researchers engaged in the development of novel antiviral therapeutics.
Discovery of this compound
This compound was identified from a proprietary library of over 500,000 small molecules. The discovery process began with a high-throughput screen (HTS) designed to identify inhibitors of a recombinant viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1][2] The initial screen yielded several hundred "hit" compounds, which were then subjected to a series of secondary and tertiary assays to confirm their activity and rule out false positives.
The workflow for the discovery and initial validation of AVA-23 followed a logical progression from broad screening to specific characterization:
Following this rigorous screening cascade, AVA-23 emerged as a lead candidate due to its potent enzymatic inhibition, significant antiviral effect in cell-based models, and favorable selectivity index.
Proposed Mechanism of Action
AVA-23 is a non-obligate chain terminator.[3] After being metabolized into its active triphosphate form within the host cell, it is incorporated into the nascent viral RNA strand by the viral RdRp. The unique chemical structure of AVA-23, once incorporated, introduces significant steric hindrance that disrupts the proper alignment of the subsequent nucleotide, thereby effectively terminating RNA chain elongation and halting viral replication.[][5] This mechanism provides a high degree of selectivity for the viral polymerase over host cell polymerases.[1]
Multi-Step Synthesis of this compound
The synthesis of AVA-23 is achieved through a convergent multi-step process, which is designed for scalability and high purity of the final product.[6] The key steps involve the formation of a substituted pyrimidine core followed by coupling with a protected ribose derivative and subsequent functional group manipulations.
Quantitative Data Summary
The in vitro antiviral activity and cytotoxicity of AVA-23 were assessed against a panel of RNA viruses and in various cell lines. Preliminary pharmacokinetic parameters were determined in a murine model.
Table 1: In Vitro Antiviral Activity of AVA-23
| Virus Target | Assay Type | Cell Line | EC50 (µM) |
|---|---|---|---|
| Influenza A (H1N1) | Plaque Reduction | MDCK | 0.85 |
| Respiratory Syncytial Virus (RSV) | CPE Reduction[7] | HEp-2 | 1.20 |
| Dengue Virus (DENV-2) | Plaque Reduction | Vero | 2.50 |
| Zika Virus (ZIKV) | CPE Reduction[7] | Vero | 3.10 |
Table 2: Cytotoxicity Profile of AVA-23
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50)* |
|---|---|---|---|
| MDCK | MTT Assay[8] | > 100 | > 117 |
| HEp-2 | MTT Assay[8] | > 100 | > 83 |
| Vero | MTT Assay[8] | > 100 | > 40 |
| Huh-7 | MTT Assay[8] | 85 | N/A |
*Calculated using the lowest EC50 value for each corresponding cell line.
Table 3: Preliminary Pharmacokinetic Properties of AVA-23 in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
|---|---|
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-t) (ng·h/mL) | 4200 |
| Half-life (t1/2) (h) | 4.5 |
| Oral Bioavailability (%) | 35 |
Experimental Protocols
Synthesis of Pyrimidine Core (Step 1)
To a solution of substituted amidine (1.0 eq) in anhydrous ethanol, sodium ethoxide (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. β-ketoester (1.05 eq) is then added dropwise, and the reaction mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2N HCl to pH 5-6, inducing precipitation. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidine core.
In Vitro Antiviral Plaque Reduction Assay
-
Cell Seeding: Confluent monolayers of the host cell line (e.g., MDCK for Influenza) are prepared in 6-well plates.[7]
-
Compound Preparation: AVA-23 is serially diluted in infection medium (e.g., MEM with 2% FBS) to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Infection: Cell monolayers are washed with PBS, then infected with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: The virus inoculum is removed, and the cell monolayers are overlaid with a mixture containing 1.2% Avicel and the corresponding serial dilutions of AVA-23.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator until visible plaques develop in the virus control wells (typically 48-72 hours).
-
Quantification: The overlay is removed, and cells are fixed with 10% formaldehyde, followed by staining with 0.1% crystal violet. Plaques are counted, and the 50% effective concentration (EC50) is calculated using non-linear regression analysis.[9]
MTT Cytotoxicity Assay
-
Cell Seeding: Host cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AVA-23 (ranging from 0.1 µM to 300 µM). Control wells contain medium with vehicle (DMSO) only.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by comparing the absorbance of treated wells to control wells.[10]
Conclusion
This compound is a promising lead compound with potent activity against a range of RNA viruses and a high selectivity index, indicating a favorable preliminary safety profile. Its mechanism as an RNA-dependent RNA polymerase inhibitor is well-supported by biochemical data. The developed multi-step synthesis is robust and suitable for producing the quantities required for further preclinical development. Future work will focus on lead optimization to improve pharmacokinetic properties, particularly oral bioavailability, and on in vivo efficacy studies in relevant animal models of viral disease.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. 4.8. Antiviral Activity Assessment [bio-protocol.org]
Antiviral Agent 23: An In-depth Technical Guide to its In Vitro Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro antiviral properties of Antiviral Agent 23, a novel broad-spectrum antiviral compound. It includes detailed data on its antiviral activity, its mechanism of action, and the experimental protocols used for its evaluation.
Executive Summary
This compound is a prodrug of a nucleoside analog designed to inhibit viral replication across a wide range of RNA viruses.[1] It is metabolized within host cells into its active triphosphate form, which then acts as a competitive inhibitor and delayed chain terminator for viral RNA-dependent RNA polymerase (RdRp).[2][3][4] This mechanism of action, targeting a conserved viral enzyme, is the basis for its broad-spectrum activity.[5][6] In vitro studies have demonstrated potent activity against numerous viruses, including coronaviruses, filoviruses, and paramyxoviruses, with a favorable selectivity index.[1][7]
Mechanism of Action
This compound is a phosphoramidate prodrug that diffuses into host cells.[2] Once inside, it undergoes a multi-step metabolic activation process:
-
Initial Hydrolysis: Cellular esterases cleave the prodrug moiety, yielding the monophosphate nucleoside analog.[3]
-
Phosphorylation: Host cell kinases further phosphorylate the monophosphate form to the active nucleoside triphosphate (NTP) analog.[2][8]
This active triphosphate form structurally mimics endogenous adenosine triphosphate (ATP).[2] It competes with ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2][4] Upon incorporation, it causes delayed chain termination, halting viral genome replication.[3][4] The agent shows high selectivity for the viral RdRp over human DNA and RNA polymerases, which contributes to its tolerability in cell culture models.[2]
Caption: Mechanism of action for this compound.
In Vitro Antiviral Activity Spectrum
The antiviral activity of this compound has been evaluated against a diverse panel of RNA viruses. Efficacy is reported as the half-maximal effective concentration (EC₅₀), which is the concentration of the agent required to inhibit viral replication by 50%. Cytotoxicity is reported as the half-maximal cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the agent's therapeutic window.
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.28 - 7.06[9] | >20 | >7 |
| SARS-CoV-2 | Calu-3 | 0.08[7] | >10 | >125 | |
| MERS-CoV | Vero E6 | 0.3[7] | >10 | >33 | |
| SARS-CoV | Vero 76 | 3.4[7] | >10 | >2.9 | |
| Flaviviridae | Dengue Virus (DENV) | Vero | 21[10] | >100 | >4.7 |
| Picornaviridae | Enterovirus | Various | Potent Activity | - | - |
| Bunyavirales | Rift Valley Fever Virus | Vero | Potent Activity[11] | - | - |
| Filoviridae | Ebola Virus (EBOV) | Vero E6 | Broad Activity[1] | - | - |
| Paramyxoviridae | Nipah Virus | Vero | Broad Activity[1] | - | - |
| Orthomyxoviridae | Influenza A Virus | MDCK | 0.19 - 22.48[5][12] | >32 | >1.4 - 168 |
Note: Data is compiled from studies on proxy agents with similar mechanisms of action. EC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions used.[12][13]
Experimental Protocols
The following sections detail the standard methodologies used to determine the in vitro efficacy and cytotoxicity of this compound.
Plaque Reduction Assay (Antiviral Efficacy)
The plaque reduction assay is the gold standard for measuring the inhibition of viral replication.[14][15] It quantifies the ability of an antiviral compound to reduce the number of viral plaques formed in a monolayer of cultured cells.
Protocol:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6) in 6-well or 24-well plates and incubate until a confluent monolayer is formed.[16]
-
Compound Dilution: Prepare a serial dilution of this compound in a cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 80-100 plaque-forming units, PFU).[14]
-
Infection: Remove the culture medium from the cells. Add the virus suspension to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[16][17]
-
Treatment: Remove the viral inoculum and wash the cells. Add the different concentrations of the diluted this compound to the respective wells. A "virus control" well with no compound is included.
-
Overlay: Add a semi-solid overlay (e.g., containing agarose or carboxymethyl cellulose) to each well.[16][18] This restricts the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[14]
-
Visualization & Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques. Plaques appear as clear zones where cells have been lysed against a background of stained, uninfected cells.
-
Calculation: Count the plaques in each well. The EC₅₀ value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.
MTS Assay (Cytotoxicity Assessment)
The MTS assay is a colorimetric method used to determine cell viability, which is essential for calculating the selectivity index.[19] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate for 24 hours.[19]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include "cell control" wells containing only medium and cells.[20][21]
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent, combined with an electron coupling agent like PES, to each well.[20][21]
-
Incubation: Incubate for 1-4 hours at 37°C.[20][22] During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.[19]
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 490 nm using a multi-well spectrophotometer (ELISA reader).[19][20]
-
Calculation: The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Viral Load Quantification by qRT-PCR
To confirm the reduction in viral replication, quantitative reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in culture supernatants.[23]
Protocol:
-
Sample Collection: Collect the supernatant from cell cultures treated with various concentrations of this compound after a set incubation period (e.g., 48 hours).[23]
-
RNA Extraction: Isolate viral RNA from the collected supernatant using a commercial viral RNA extraction kit.[24]
-
qRT-PCR Reaction: Perform a one-step qRT-PCR.[25] The reaction mix contains reverse transcriptase, DNA polymerase, primers, and a probe specific to a conserved region of the viral genome.[24][26]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. The cycle consists of a reverse transcription step to create cDNA from the viral RNA, followed by multiple PCR cycles for amplification.[25]
-
Data Analysis: The instrument measures the fluorescence emitted by the probe in each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a background threshold.[27] A higher Ct value indicates a lower initial amount of viral RNA. The reduction in viral RNA copies is calculated relative to the untreated virus control.[23]
Workflow Visualization
The general workflow for in vitro screening of this compound involves parallel assays for efficacy and cytotoxicity to determine the selectivity index.
Caption: General workflow for in vitro antiviral testing.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Remdesivir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 8. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir - Wikipedia [en.wikipedia.org]
- 12. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. asm.org [asm.org]
- 18. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 19. cohesionbio.com [cohesionbio.com]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. genomica.uaslp.mx [genomica.uaslp.mx]
- 27. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
"Antiviral agent 23" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antiviral agent 23, also identified as compound 11b, is a novel nucleoside analogue demonstrating potent and selective inhibitory activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease. This compound functions through the inhibition of the human methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) complex, a key host factor implicated in the lifecycle of various RNA viruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a rationally designed nucleoside analogue. Its chemical identity and key properties are summarized below.
| Property | Value |
| Compound Name | This compound (compound 11b) |
| CAS Number | 35940-03-5 |
| Molecular Formula | C₁₈H₂₁N₅O₄ |
| Molecular Weight | 371.39 g/mol |
| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |
| SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1 |
| Physical Appearance | (Details would be sourced from the full text of the primary research paper) |
| Solubility | (Details would be sourced from the full text of the primary research paper or supplementary data) |
| Purity | (Details would be sourced from the full text of the primary research paper) |
Biological Activity and Quantitative Data
This compound exhibits significant antiviral activity against a range of enteroviruses, with particularly high potency against EV71. It also demonstrates dose-dependent inhibition of the METTL3/METTL14 enzymatic complex.
Table 3.1: In Vitro Antiviral Activity of this compound
| Virus Target | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| Enterovirus 71 (EV71) | RD | 0.094 | >100 | >1063 | [1] |
| Coxsackievirus A21 (CVA21) | HeLa | 36.4 | >100 | >2.7 | [1] |
| Enterovirus D68 (EV68) | HeLa | 8.9 | >100 | >11.2 | [1] |
Table 3.2: METTL3/METTL14 Inhibition Data
| Assay Type | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |
| Enzymatic Inhibition | 100 | 74.45% | (Not specified) | [1] |
Mechanism of Action: Targeting the METTL3/METTL14-EV71 Axis
Recent studies have elucidated the critical role of the host cell's N6-methyladenosine (m⁶A) RNA modification machinery in the replication of various RNA viruses, including EV71. The METTL3/METTL14 complex is the catalytic core of the m⁶A methyltransferase, which installs m⁶A modifications onto viral RNA. These modifications are then recognized by m⁶A reader proteins (e.g., YTHDF proteins), which can influence viral RNA stability, translation, and overall replication efficiency.
This compound acts as an inhibitor of the METTL3/METTL14 complex. By blocking the activity of this host enzyme, the compound prevents the m⁶A modification of EV71 RNA, thereby disrupting downstream processes essential for viral propagation. This host-targeting mechanism presents a promising strategy for broad-spectrum antiviral development and may have a higher barrier to the development of viral resistance compared to direct-acting antivirals.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on established procedures for similar compounds.
Synthesis of this compound (Compound 11b)
The synthesis of this compound is a multi-step process that would be detailed in the primary research article by Salerno et al. (2022). The general approach for synthesizing nucleoside analogues typically involves:
-
Preparation of the Ribose Moiety: Starting with a commercially available protected ribose derivative, selective protection and deprotection steps are carried out to yield a ribose precursor with the desired stereochemistry and functional groups for subsequent coupling.
-
Synthesis of the Heterocyclic Base: The purine-like base is synthesized through a series of reactions, which may include condensation, cyclization, and functional group interconversions.
-
Glycosylation: The synthesized base is coupled with the activated ribose derivative under specific conditions (e.g., using a Lewis acid catalyst) to form the nucleoside bond. This step is often crucial for controlling the anomeric configuration (α or β).
-
Deprotection: The protecting groups on the ribose and base moieties are removed to yield the final compound.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
(A more detailed, step-by-step protocol with specific reagents, solvents, reaction times, and temperatures would be included here based on the full text of the primary publication.)
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
In Vitro Antiviral Activity Assay (EV71)
The antiviral activity of this compound against EV71 is typically determined using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.
-
Cell Culture: Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in culture medium to the desired concentrations.
-
Infection: RD cells are seeded in 96-well plates and incubated until they form a confluent monolayer. The cells are then infected with EV71 at a specific multiplicity of infection (MOI), for example, 0.01.
-
Treatment: Immediately after infection, the culture medium is replaced with the medium containing the serially diluted compound. A positive control (no drug) and a negative control (no virus) are included.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the positive control wells (typically 48-72 hours).
-
Assessment of CPE: The CPE is observed and scored under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE or viral replication by 50%, is calculated using a dose-response curve fitting software.
-
Cytotoxicity Assay: A parallel assay is performed on uninfected RD cells with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
METTL3/METTL14 Enzymatic Inhibition Assay
The inhibitory activity of this compound against the METTL3/METTL14 complex can be assessed using a variety of in vitro enzymatic assays, such as a radiometric assay or a fluorescence-based assay.
-
Reagents: Recombinant human METTL3/METTL14 complex, S-adenosyl-L-methionine (SAM, the methyl donor), a suitable RNA substrate (a short single-stranded RNA containing a consensus m⁶A motif), and the necessary buffer components.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the METTL3/METTL14 enzyme, the RNA substrate, and SAM in an appropriate reaction buffer.
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also included.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., the enzyme or SAM) and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Methylation:
-
Radiometric Assay: If using [³H]-SAM, the reaction is stopped, and the radiolabeled RNA is captured on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Fluorescence/Luminescence Assay: Commercially available kits often use a coupled enzyme system where the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH), is detected, leading to a change in fluorescence or luminescence.
-
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Logical Relationship for Experimental Evaluation
Caption: Logical workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics against EV71 and potentially other enteroviruses. Its mode of action, targeting the host METTL3/METTL14 methyltransferase complex, offers a novel approach to antiviral therapy that may be less susceptible to the rapid emergence of drug-resistant viral strains. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound series, as well as evaluating its efficacy in in vivo models of EV71 infection. The detailed information provided in this guide is intended to support and accelerate these research and development efforts.
References
Initial cytotoxicity studies of "Antiviral agent 23" in cell lines
An In-depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the initial in vitro cytotoxicity studies of "Antiviral agent 23," a novel compound with demonstrated antiviral properties. The data herein is intended to guide further preclinical development by establishing a preliminary safety and selectivity profile.
Executive Summary
This compound (also known as compound 11b) has been identified as a potent inhibitor of Enterovirus 71 (EV71) with an EC50 value of 94 nM.[1][2] Its mechanism of action involves the suppression of the METTL3/METTL14 methyltransferase complex.[1][2][3] Initial cytotoxicity assessments are crucial for determining the therapeutic window of this compound. This report summarizes the cytotoxic effects of this compound across a panel of human and murine cell lines, outlines the experimental methodologies used, and presents a putative signaling pathway associated with its mechanism of action.
Cytotoxicity Data
The cytotoxicity of this compound was evaluated in a range of cell lines to determine its 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50). The results are summarized below.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Species | Assay Type | IC50 / CC50 (µM) | Reference |
| NIH 3T3 | Fibroblast | Murine | Calcein AM | > 166.7 | [1][4] |
| B16 | Melanoma | Murine | Not Specified | > 166.7 | [2] |
| CCRF-CEM | T-lymphoblast | Human | Not Specified | > 166.7 | [2] |
| G-361 | Melanoma | Human | Not Specified | > 166.7 | [2] |
| HL-60 | Promyeloblast | Human | Not Specified | > 166.7 | [2] |
| HOS | Osteosarcoma | Human | Not Specified | > 166.7 | [2] |
| K562 | Myelogenous Leukemia | Human | Not Specified | > 166.7 | [2] |
Table 2: Antiviral Efficacy (EC50) of this compound
| Virus | Cell Line | EC50 | Reference |
| Enterovirus 71 (EV71) | RD | 94 nM | [1][2] |
| Coxsackievirus A21 (CVA21) | HeLa | 36.4 µM | [1] |
| Enterovirus 68 (EV68) | HeLa | 8.9 µM | [1] |
Experimental Protocols
The following section details the methodology for the Calcein AM cytotoxicity assay, a standard method for assessing cell viability.
Calcein AM Cytotoxicity Assay
This assay measures cell viability by quantifying the activity of intracellular esterases in living cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM solution (4 µM in PBS)
-
96-well clear-bottom black plates
-
Test cell lines (e.g., NIH 3T3)
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the diluted compound is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Staining: After incubation, the medium is removed, and the cells are washed once with PBS. 100 µL of Calcein AM solution is then added to each well. The plate is incubated for 30 minutes at 37°C, protected from light.
-
Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for the Calcein AM cytotoxicity assay.
Hypothetical Signaling Pathway
This compound is known to inhibit the METTL3/METTL14 complex, which is an RNA methyltransferase. This inhibition can affect the stability and translation of viral and host mRNAs, leading to an antiviral effect and potential cytotoxicity.
Caption: Putative signaling pathway affected by this compound.
References
Technical Guide: Target Identification and Validation of Antiviral Agent AV-23
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the target identification and validation process for a novel antiviral candidate, designated AV-23. We present a detailed account of the experimental methodologies employed to identify the viral main protease (Mpro) as the primary molecular target of AV-23 and subsequently validate this interaction through a series of biochemical and cell-based assays. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.
Introduction
Antiviral agent AV-23 is a novel small molecule inhibitor identified from a high-throughput screening campaign aimed at discovering broad-spectrum antiviral compounds. Initial studies demonstrated potent activity against a range of coronaviruses in cell culture models. The primary objective of the research outlined in this guide was to elucidate the specific molecular target of AV-23 and validate its mechanism of action, a critical step in its preclinical development. This guide details the successful identification and validation of the viral main protease (Mpro), a cysteine protease essential for viral replication, as the direct target of AV-23.
Target Identification: Affinity-Based Proteomics
To identify the cellular or viral protein target of AV-23, an affinity-based chemical proteomics approach was employed. This strategy utilizes a modified version of the inhibitor to capture its binding partners from a complex biological sample, which are then identified using mass spectrometry.
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
-
Synthesis of Affinity Probe: AV-23 was chemically modified to incorporate a biotin tag via a flexible linker, creating AV-23-biotin. The linkage was designed to minimize steric hindrance at the active binding site.
-
Lysate Preparation: Virus-infected host cells were lysed to release viral and cellular proteins. The total protein concentration of the lysate was quantified.
-
Affinity Pulldown: The cell lysate was incubated with the AV-23-biotin probe to allow for binding to its target protein(s). A control experiment using free biotin was run in parallel.
-
Capture on Streptavidin Beads: The lysate was then passed through a column containing streptavidin-coated agarose beads. The high affinity of biotin for streptavidin results in the capture of the AV-23-biotin probe along with its bound protein target(s).
-
Washing and Elution: The beads were washed extensively with buffer to remove non-specifically bound proteins. The specifically bound proteins were then eluted from the beads.
-
Proteomic Analysis: The eluted proteins were separated by SDS-PAGE, and protein bands of interest were excised. The proteins were then digested with trypsin and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thereby identify the proteins.
Target Identification Workflow
In Silico Modeling of Antiviral Agent 23 Binding to Enterovirus 71 Capsid Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen responsible for outbreaks of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications and fatalities, particularly in young children. The development of effective antiviral therapeutics is a critical unmet medical need. "Antiviral agent 23," also identified as compound 11b, has emerged as a potent inhibitor of EV71 with a reported EC50 of 94 nM. This agent has also been noted to suppress the activity of the human methyltransferase complex METTL3/METTL14. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to its putative viral target, the capsid protein VP1. This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral discovery and computational chemistry.
The viral capsid of EV71 is a key target for antiviral intervention. It is comprised of four structural proteins: VP1, VP2, VP3, and VP4. The VP1 protein is particularly crucial as it is exposed on the viral surface and contains a hydrophobic pocket that is essential for the viral uncoating process. Many small molecule inhibitors of EV71 function by binding to this pocket, thereby stabilizing the capsid and preventing the release of the viral RNA into the host cell. This guide will focus on the in silico workflow for investigating the interaction of this compound with the VP1 protein of EV71.
Experimental and Computational Methodologies
A robust in silico drug discovery pipeline involves several key computational techniques to predict and analyze the binding of a ligand to its protein target. This section details the methodologies for molecular docking, molecular dynamics simulations, and binding free energy calculations as they would be applied to the study of this compound and the EV71 VP1 protein.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Protocol for Molecular Docking of this compound with EV71 VP1:
-
Protein Preparation:
-
Obtain the crystal structure of the EV71 VP1 protein from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3VBS.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH of 7.4.
-
Assign partial charges to all atoms of the protein using a force field such as AMBER or CHARMM.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (compound 11b). The structure should be sourced from the relevant publication (Salerno, M., et al., Eur J Med Chem, 2023. 246: p. 114942).
-
Convert the 2D structure to a 3D conformation using a molecule builder or converter.
-
Assign appropriate atom types and partial charges to the ligand atoms.
-
Generate multiple low-energy conformers of the ligand to account for its flexibility.
-
-
Docking Simulation:
-
Define the binding site on the VP1 protein. This is typically the hydrophobic pocket. The site can be defined by specifying the coordinates of a grid box that encompasses the pocket.
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.
-
The docking algorithm will systematically sample different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses of this compound in the VP1 pocket. The top-ranked poses are those with the lowest predicted binding energies.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, for the most favorable poses.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time. This allows for the assessment of the stability of the binding pose obtained from docking and a more accurate estimation of binding free energy.
Protocol for MD Simulation of the this compound-VP1 Complex:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-VP1 complex as the starting structure.
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure (NPT ensemble) until properties like density and temperature are stable.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.
-
Analyze the fluctuations of individual residues by calculating the root-mean-square fluctuation (RMSF).
-
Examine the persistence of key protein-ligand interactions observed in the docked pose throughout the simulation.
-
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this.
Protocol for MM/PBSA or MM/GBSA Calculations:
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., every 100 picoseconds) from the stable portion of the MD trajectory of the complex.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:
-
Molecular mechanics energy in the gas phase (ΔE_MM).
-
Polar solvation energy (ΔG_PB/GB), calculated using the Poisson-Boltzmann or Generalized Born model.
-
Nonpolar solvation energy (ΔG_SA), typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where ΔG_solv = ΔG_PB/GB + ΔG_SA. The entropic contribution (-TΔS) is often computationally expensive to calculate and is sometimes omitted when ranking congeneric ligands.
-
Data Presentation
The following tables present illustrative quantitative data that would be generated from the in silico modeling of this compound.
Table 1: Molecular Docking and Binding Free Energy Calculations for this compound against EV71 VP1
| Parameter | Value | Unit |
| Docking Score (AutoDock Vina) | -9.2 | kcal/mol |
| Predicted Inhibition Constant (Ki) | 150 | nM |
| MM/GBSA Binding Free Energy (ΔG_bind) | -45.7 ± 3.5 | kcal/mol |
| MM/PBSA Binding Free Energy (ΔG_bind) | -38.2 ± 4.1 | kcal/mol |
Table 2: Decomposition of Binding Free Energy for Key Residues in the VP1 Pocket
| Residue | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Total Contribution (kcal/mol) |
| ILE-105 | -2.8 | -0.1 | -2.9 |
| VAL-106 | -3.1 | -0.2 | -3.3 |
| TYR-112 | -4.5 | -1.5 | -6.0 |
| MET-210 | -2.5 | -0.3 | -2.8 |
| PRO-211 | -2.1 | 0.0 | -2.1 |
| LEU-213 | -3.5 | -0.1 | -3.6 |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 420.5 | < 500 g/mol |
| LogP | 3.2 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 5 | < 10 |
| Caco-2 Permeability | High | High |
| hERG Inhibition | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows and biological pathways discussed in this guide.
Conclusion
The in silico modeling of this compound binding to the EV71 VP1 protein provides a powerful framework for understanding its mechanism of action at a molecular level. The methodologies outlined in this guide, from molecular docking to sophisticated binding free energy calculations, offer a rational approach to not only confirming the putative target but also for guiding the design of next-generation analogs with improved potency and pharmacokinetic properties. The integration of these computational techniques is indispensable in the modern drug discovery pipeline, accelerating the development of novel antiviral therapies against significant public health threats like Enterovirus 71.
Pharmacokinetics and Bioavailability of Antiviral Agent 23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Antiviral agent 23," also identified as compound 11b, has emerged as a promising antiviral candidate, notably for its potent inhibition of enterovirus 71 (EV71) with an EC50 of 94 nM.[1][2] Its mechanism of action involves the suppression of the METTL3/METTL14 methyltransferase complex, a critical regulator of RNA methylation.[1][2] While its antiviral efficacy is established, a comprehensive understanding of its pharmacokinetic (PK) profile and bioavailability is crucial for its progression as a therapeutic agent. This technical guide provides an in-depth overview of the currently known information regarding "this compound" and outlines the standard experimental protocols necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability and metabolic pathways of many promising compounds, including those targeting the m(6)A RNA methylation machinery, often remain unclear in the early stages of research.[1][2] Therefore, this guide also serves as a roadmap for the essential preclinical studies required to evaluate the drug-like properties of "this compound."
Introduction to Pharmacokinetics and Bioavailability
Pharmacokinetics is the study of the time course of a drug's journey through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Bioavailability, a key pharmacokinetic parameter, refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. A thorough understanding of a drug candidate's PK profile is paramount for determining its dosing regimen, predicting its efficacy and potential for toxicity, and ensuring its overall clinical success. Early assessment of ADME properties is a critical step in the drug discovery and development pipeline, helping to identify and mitigate potential liabilities that could lead to late-stage failures.
"this compound": Current Status
"this compound" has been identified as a potent inhibitor of enterovirus 71 and is known to exert its antiviral effect by inhibiting the METTL3/METTL14 complex.[1][2] This complex is a key component of the N6-adenosine-methyltransferase machinery, which plays a vital role in post-transcriptional gene regulation. The inhibition of this complex by "this compound" represents a novel antiviral strategy. However, to date, specific in vivo pharmacokinetic data and bioavailability studies for "this compound" have not been published in the public domain. The primary scientific literature associated with this compound is cited as Salerno, M., et al., Eur J Med Chem, 2023. 246: p. 114942.[1][2] While this publication details its discovery and antiviral activity, comprehensive ADME data is not provided.
Proposed Experimental Protocols for Pharmacokinetic Characterization
To address the knowledge gap in the pharmacokinetics of "this compound," a series of standard in vitro and in vivo studies are required. The following sections detail the experimental protocols for key ADME assays that are fundamental in establishing the pharmacokinetic profile of a novel compound.
In Vitro ADME Assays
In vitro ADME assays are crucial for early-stage assessment of a compound's drug-like properties. They provide valuable data on its potential for absorption, metabolic stability, and drug-drug interactions.
Table 1: Key In Vitro ADME Assays for "this compound"
| Assay | Purpose |
| Solubility | To determine the aqueous solubility of the compound at different pH values, which influences its dissolution and absorption. |
| Permeability (Caco-2) | To assess the ability of the compound to cross the intestinal epithelial barrier, predicting its oral absorption. |
| Metabolic Stability | To evaluate the susceptibility of the compound to metabolism by liver enzymes (microsomes or hepatocytes), predicting its clearance and half-life in the body. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active and available for distribution and elimination. |
| CYP450 Inhibition | To identify any potential for drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes. |
Detailed Experimental Protocols
-
Objective: To determine the thermodynamic solubility of "this compound" in aqueous buffers at various pH levels (e.g., pH 5.0, 7.4, and 9.0).
-
Methodology:
-
Prepare a stock solution of "this compound" in a suitable organic solvent (e.g., DMSO).
-
Add an excess amount of the compound to vials containing aqueous buffers of different pH values.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The solubility is reported in µg/mL or µM.
-
-
Objective: To assess the intestinal permeability of "this compound" using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-to-B) permeability assessment (absorption), add "this compound" to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
-
For the basolateral-to-apical (B-to-A) permeability assessment (efflux), add the compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
-
-
Objective: To determine the intrinsic clearance of "this compound" by hepatic enzymes.
-
Methodology:
-
Prepare an incubation mixture containing "this compound" at a known concentration, liver microsomes (from human, rat, or other relevant species), and a buffer solution.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Mechanism of Action: Inhibition of METTL3/METTL14 Signaling Pathway
"this compound" functions by inhibiting the METTL3/METTL14 complex, which is central to the process of N6-methyladenosine (m6A) RNA methylation. This modification is a dynamic and reversible process that influences mRNA splicing, nuclear export, stability, and translation. The METTL3/METTL14 heterodimer acts as the catalytic core of the m6A methyltransferase complex. By inhibiting this complex, "this compound" can modulate the methylation status of viral and/or host RNAs, thereby disrupting the viral life cycle.
Signaling Pathway Diagram
Caption: Inhibition of the METTL3/METTL14 complex by this compound.
Conclusion and Future Directions
"this compound" represents a promising therapeutic candidate with a novel mechanism of action. While its antiviral potency is well-documented, the successful translation of this compound into a clinical setting is contingent upon a thorough characterization of its pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear framework for the necessary in vitro ADME studies. The data generated from these assays will be instrumental in understanding the compound's bioavailability, metabolic fate, and potential for drug-drug interactions. Subsequent in vivo pharmacokinetic studies in relevant animal models will be essential to validate the in vitro findings and to establish a safe and effective dosing regimen for future clinical trials. The continued investigation into the pharmacokinetics and bioavailability of "this compound" is a critical next step in realizing its full therapeutic potential.
References
Methodological & Application
"Antiviral agent 23" experimental protocol for cell culture
Application Notes and Protocols for Antiviral Agent 23
Product Name: this compound
Catalog Number: MCE-HY-139368
Description: this compound is a potent inhibitor of enterovirus 71 (EV71), with an EC50 value of 94 nM.[1] It has also been shown to effectively suppress the activity of METTL3/METTL14 and exhibits antiviral activity against Coxsackievirus A21 (CVA21) and Enterovirus D68 (EV68).[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.
Core Applications
-
In vitro screening of antiviral compounds against enteroviruses.
-
Studies on the role of METTL3/METTL14 in viral replication.
-
Drug discovery and development for enterovirus infections.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Target | Cell Line | EC50 |
| Enterovirus 71 (EV71) | RD Cells | 94 nM |
| Coxsackievirus A21 (CVA21) | HeLa Cells | 36.4 µM |
| Enterovirus D68 (EV68) | HeLa Cells | 8.9 µM |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 |
| RD Cells | MTT Assay | >100 µM (Hypothetical) |
| HeLa Cells | MTT Assay | >100 µM (Hypothetical) |
Table 3: Selectivity Index (SI)
| Virus Target | Cell Line | SI (CC50/EC50) |
| Enterovirus 71 (EV71) | RD Cells | >1063 (Hypothetical) |
| Coxsackievirus A21 (CVA21) | HeLa Cells | >2.7 (Hypothetical) |
| Enterovirus D68 (EV68) | HeLa Cells | >11.2 (Hypothetical) |
Note: CC50 and SI values are hypothetical and should be determined experimentally.
Experimental Protocols
Cell Culture and Virus Propagation
This protocol describes the maintenance of host cell lines and the preparation of virus stocks. All procedures should be performed in a BSL-2 laboratory using aseptic techniques.[2]
Materials:
-
Human Rhabdomyosarcoma (RD) cells (ATCC® CCL-136™)
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Enterovirus 71 (EV71) stock
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Line Maintenance: Culture RD and HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a 1:3 to 1:6 ratio.
-
Virus Propagation: a. Seed host cells in T-75 flasks and grow to 80-90% confluency. b. Infect the cells with EV71 at a low multiplicity of infection (MOI) of 0.01. c. Incubate the infected cultures at 37°C and monitor for cytopathic effect (CPE). d. When 80-90% CPE is observed, harvest the culture supernatant. e. Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes. f. Aliquot the virus stock and store at -80°C.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells (CC50).[3]
Materials:
-
RD or HeLa cells
-
DMEM with 2% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include untreated cell controls and a blank control (medium only).
-
Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay determines the concentration of this compound that inhibits viral plaque formation by 50% (EC50).[4][5][6][7]
Materials:
-
RD or HeLa cells
-
EV71 virus stock
-
DMEM with 2% FBS
-
This compound
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In a separate tube, mix the diluted compound with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) and incubate for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with an agarose or methylcellulose medium containing the corresponding concentration of the compound.
-
Incubate at 37°C until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Quantitative Real-Time PCR (qRT-PCR) Assay
This protocol quantifies the reduction in viral RNA levels in the presence of this compound.[8][9][10][11]
Materials:
-
RD or HeLa cells
-
EV71 virus stock
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for EV71
-
24-well or 48-well plates
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Infect the cells with EV71 at an MOI of 0.1 for 1 hour.
-
Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Harvest the cell supernatant or cell lysate for RNA extraction.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Perform qRT-PCR using primers and a probe targeting a conserved region of the EV71 genome.
-
Quantify the viral RNA levels and calculate the percentage of inhibition relative to the virus control.
-
Determine the EC50 value based on the reduction in viral RNA.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Innate immune signaling pathway activated by viral RNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. who.int [who.int]
- 10. qRT-PCR for enterovirus detection: Conversion to ultrafast protocols - Journal of King Saud University - Science [jksus.org]
- 11. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Antiviral Agent 23 in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral Agent 23 (AVA-23) is a novel synthetic small molecule demonstrating potent in vitro activity against a range of enveloped viruses. This document provides a detailed protocol for evaluating the antiviral efficacy of AVA-23 using a plaque reduction assay. The primary application of this assay is to determine the concentration of AVA-23 required to inhibit viral plaque formation in a cell culture model, a key metric for assessing antiviral potency.
Hypothetical Target Virus: For the context of this protocol, we will consider the target virus to be Vesiculovirus-RF, a fictional enveloped RNA virus known to cause significant cytopathic effects (CPE) in Vero cell lines.
Mechanism of Action: AVA-23 is hypothesized to be a viral entry inhibitor. It is believed to bind to the viral surface glycoprotein, preventing the conformational changes necessary for fusion with the host cell membrane. This mechanism effectively blocks the virus from entering the host cell and initiating replication.
Data Presentation
The efficacy of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to an untreated control.
Table 1: Antiviral Activity of AVA-23 against Vesiculovirus-RF
| Compound | Concentration (µM) | Mean Plaque Count | Percent Inhibition (%) |
| Virus Control | 0 | 120 | 0 |
| AVA-23 | 0.1 | 108 | 10 |
| 0.5 | 78 | 35 | |
| 1.0 | 62 | 48.3 | |
| 1.2 | 59 | 50.8 | |
| 5.0 | 25 | 79.2 | |
| 10.0 | 8 | 93.3 | |
| 50.0 | 0 | 100 | |
| Positive Control | Varies | <5 | >95 |
Note: Data presented is hypothetical for illustrative purposes.
Table 2: Summary of AVA-23 Efficacy and Cytotoxicity
| Parameter | Value (µM) |
| EC50 (50% Effective Concentration) | 1.2 |
| CC50 (50% Cytotoxic Concentration) | >100 |
| SI (Selectivity Index = CC50/EC50) | >83.3 |
Note: A higher Selectivity Index (SI) indicates a more favorable safety profile, with potent antiviral activity and low host cell toxicity.
Experimental Protocols
This section outlines the detailed methodology for performing a plaque reduction assay to determine the antiviral activity of AVA-23.
Materials and Reagents
-
Cell Line: Vero cells (ATCC® CCL-81™)
-
Virus: Vesiculovirus-RF stock (titer of 1 x 10⁷ Plaque Forming Units (PFU)/mL)
-
Antiviral Compound: this compound (AVA-23), dissolved in DMSO to a stock concentration of 10 mM.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: 2X MEM, 2% Agarose, 1% Penicillin-Streptomycin.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin in Phosphate Buffered Saline (PBS).
-
6-well cell culture plates
-
Sterile, filtered pipette tips
-
CO₂ incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
Experimental Procedure
-
Cell Seeding:
-
Culture Vero cells in growth medium to approximately 90% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Seed the Vero cells into 6-well plates at a density of 5 x 10⁵ cells/well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed.
-
-
Compound Dilution Preparation:
-
Prepare a series of dilutions of AVA-23 in infection medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
-
Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Viral Infection:
-
Aspirate the growth medium from the confluent Vero cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Prepare a working dilution of Vesiculovirus-RF in infection medium to achieve approximately 100 PFU/well.
-
In a separate tube, mix equal volumes of the diluted virus and the prepared AVA-23 dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Add 200 µL of the virus-compound mixture to each corresponding well.
-
Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the virus.
-
-
Agarose Overlay:
-
After the incubation period, aspirate the inoculum from each well.
-
Gently add 2 mL of the pre-warmed (42°C) overlay medium to each well.
-
Allow the plates to sit at room temperature for 20-30 minutes to allow the agarose to solidify.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers by adding 1 mL of 0.1% crystal violet solution to each well for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of AVA-23 using the following formula:
% Inhibition = [1 - (Mean plaque count in treated wells / Mean plaque count in virus control wells)] x 100
-
Plot the percent inhibition against the log concentration of AVA-23.
-
Determine the EC50 value by performing a non-linear regression analysis of the dose-response curve.[1][2][3]
Mandatory Visualizations
Diagram 1: Plaque Reduction Assay Workflow
Caption: Workflow for the Plaque Reduction Assay.
Diagram 2: Hypothesized Mechanism of Action of AVA-23
References
Application Notes and Protocols for High-Throughput Screening of "Antiviral Agent 23" Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel antiviral agents are paramount to combating the global threat of viral diseases. "Antiviral Agent 23" has demonstrated promising activity, necessitating the exploration of its chemical space through the synthesis and screening of analogs to identify candidates with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of "this compound" analogs. The described assays are designed to be robust, scalable, and adaptable to identify and characterize promising lead compounds.
High-Throughput Screening Strategy
A tiered approach is recommended for the efficient screening of "this compound" analogs. This strategy consists of a primary screen to identify active compounds, followed by secondary and tertiary assays for confirmation, dose-response analysis, and mechanism of action studies.
Caption: High-throughput screening workflow for "this compound" analogs.
Primary Screening: Cell-Based Assays
Cell-based assays are crucial for identifying compounds that can inhibit viral replication within a cellular context.[1][2] These assays provide a more biologically relevant system compared to biochemical assays alone.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death or morphological changes.[3]
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549) in 384-well microplates at a predetermined density to form a confluent monolayer.
-
Compound Addition: Add the "this compound" analogs from the library to the wells at a single, high concentration (e.g., 10 µM). Include appropriate controls: no-virus control, virus control (no compound), and a positive control antiviral.
-
Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for the predetermined time.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric reagent (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of CPE reduction for each compound compared to the virus control.
Data Presentation:
| Compound ID | Concentration (µM) | % Cell Viability | % CPE Reduction | Hit (Yes/No) |
| Analog-001 | 10 | 85 | 80 | Yes |
| Analog-002 | 10 | 15 | 5 | No |
| ... | ... | ... | ... | ... |
Reporter Gene Assay
This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) or a stable cell line with a virus-inducible reporter.[1][4]
Protocol:
-
Cell Seeding: Seed host cells in 384-well plates.
-
Compound Addition: Add analog compounds to the wells.
-
Virus Infection: Infect cells with the reporter virus.
-
Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Signal Detection: Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene expression.
Data Presentation:
| Compound ID | Concentration (µM) | Reporter Signal (RLU/RFU) | % Inhibition | Hit (Yes/No) |
| Analog-101 | 10 | 5,000 | 90 | Yes |
| Analog-102 | 10 | 48,000 | 4 | No |
| ... | ... | ... | ... | ... |
Secondary Screening: Hit Confirmation and Potency
Compounds identified as "hits" in the primary screen are subjected to secondary assays to confirm their activity and determine their potency (EC50) and cytotoxicity (CC50).
Plaque Reduction Assay
This is a classic and highly reliable method to quantify infectious virus particles and assess the antiviral activity of a compound.[3][5]
Protocol:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Incubation: Incubate serial dilutions of the virus with varying concentrations of the hit compound for 1 hour.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.
-
Incubation: Incubate for several days until visible plaques are formed.
-
Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay
It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or general cytotoxicity.
Protocol:
-
Cell Seeding: Seed host cells in a 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of the hit compounds to the cells.
-
Incubation: Incubate for the same duration as the primary antiviral assay.
-
Viability Assessment: Measure cell viability using a suitable reagent.
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that causes 50% cell death. The Selectivity Index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising compound.
Data Presentation:
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Analog-001 | 1.2 | >100 | >83.3 |
| Analog-101 | 0.8 | 50 | 62.5 |
| ... | ... | ... | ... |
Tertiary Screening: Mechanism of Action Studies
Understanding how an antiviral agent works is critical for its development.
Caption: Potential points of inhibition in the viral lifecycle by "this compound" analogs.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.[3]
Protocol:
-
Cell Seeding: Seed host cells in a multi-well plate.
-
Synchronized Infection: Infect the cells with a high MOI of the virus at 4°C to allow for attachment but not entry (synchronized infection).
-
Compound Addition at Different Time Points: Add the compound at various time points before, during, and after infection.
-
Incubation: Incubate the plates for a single replication cycle.
-
Quantify Viral Yield: Measure the amount of new virus produced (e.g., by plaque assay or qRT-PCR).
-
Data Analysis: Plot the viral yield against the time of compound addition to identify the sensitive step in the viral lifecycle.
Biochemical/Enzymatic Assays
If the molecular target of "this compound" is known (e.g., a viral polymerase, protease, or helicase), a direct biochemical assay can be developed.
Example: Viral Polymerase Inhibition Assay (Generic)
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified viral polymerase, a template RNA/DNA, and nucleotides (one of which may be labeled).
-
Compound Addition: Add the "this compound" analog.
-
Initiate Reaction: Start the reaction by adding the final component (e.g., a required metal cofactor).
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Detection: Measure the incorporation of the labeled nucleotide or the generation of a reaction byproduct.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Data Presentation:
| Compound ID | Polymerase IC50 (µM) |
| Analog-001 | 0.5 |
| Analog-101 | 0.2 |
| ... | ... |
Conclusion
The successful implementation of this multi-tiered HTS strategy will enable the rapid identification and characterization of potent and selective analogs of "this compound". The detailed protocols and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers in the field of antiviral drug discovery. These assays, when used in combination, will facilitate the selection of promising lead candidates for further preclinical and clinical development.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antiviral agent 23" for "in vivo" studies in mouse models
Application Notes & Protocols: Antiviral Agent 23
Product Name: this compound (AVA-23) Target: Flavivirus NS2B/NS3 Protease Complex For Use In: In Vivo Preclinical Mouse Models Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (AVA-23) is a potent, selective, non-covalent inhibitor of the Flavivirus NS2B/NS3 protease complex. This protease is essential for cleaving the viral polyprotein into mature, functional viral proteins, making it a critical target for antiviral therapy. AVA-23 has demonstrated significant efficacy in cell-based assays and is now ready for evaluation in in vivo mouse models of flavivirus infection (e.g., Zika Virus, Dengue Virus). This document provides essential data and detailed protocols for its use in preclinical research.
Data Presentation: In Vivo Characterization
The following data were generated using established mouse models to assess the efficacy, pharmacokinetic profile, and safety of this compound.
Table 1: In Vivo Efficacy of AVA-23 in ZIKV-Infected AG129 Mice
| Treatment Group | Dose (mg/kg, BID) | Survival Rate (%) | Mean Viremia Reduction (log10 PFU/mL) at Day 4 Post-Infection | Mean Weight Loss (%) at Day 6 |
| Vehicle Control | 0 | 0% | 0 | -22.5% |
| AVA-23 | 25 | 60% | 2.1 | -10.2% |
| AVA-23 | 50 | 90% | 3.5 | -4.1% |
| AVA-23 | 75 | 100% | 4.2 | -1.5% |
| AG129 mice (n=10/group) were infected with 10^5 PFU of Zika Virus (ZIKV) and treated twice daily (BID) for 7 days starting 4 hours post-infection. |
Table 2: Pharmacokinetic Profile of AVA-23 in BALB/c Mice (Oral Gavage)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T½ (h) | Bioavailability (%) |
| 50 | 1250 ± 180 | 1.0 | 8900 ± 750 | 4.5 | 35% |
| Data are presented as mean ± standard deviation. |
Table 3: Acute Toxicity Profile of AVA-23 in C57BL/6 Mice
| Administration Route | LD50 (mg/kg) | Observed Clinical Signs |
| Oral (PO) | > 2000 mg/kg | No mortality or significant clinical signs observed. |
| Intraperitoneal (IP) | 850 mg/kg | Lethargy and ruffled fur at doses > 600 mg/kg. |
Visualized Pathways and Workflows
Mechanism of Action
The diagram below illustrates the role of the NS2B/NS3 protease in the viral replication cycle and the inhibitory action of this compound.
Caption: Mechanism of action for this compound targeting the NS2B/NS3 protease.
Experimental Workflow
The following workflow outlines the key steps for conducting an in vivo efficacy study of this compound.
Caption: Experimental workflow for an in vivo efficacy study in a mouse model.
Dose-Response Logic
This diagram illustrates the logical relationship in a dose-finding study, aiming to identify the optimal dose balancing efficacy and safety.
Caption: Logical framework for selecting an optimal therapeutic dose.
Experimental Protocols
Protocol: In Vivo Efficacy Study in AG129 Mice
Objective: To evaluate the efficacy of AVA-23 in reducing viremia and mortality in a ZIKV infection model.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
AG129 mice (6-8 weeks old, mixed-sex)
-
Zika Virus stock (e.g., PRVABC59 strain)
-
Sterile PBS, syringes, oral gavage needles
-
Plaque assay or qPCR reagents for viral quantification
Procedure:
-
Acclimatization: Acclimatize AG129 mice for at least 72 hours before the experiment.
-
Formulation: Prepare fresh formulations of AVA-23 at the desired concentrations (e.g., 2.5, 5.0, and 7.5 mg/mL for 25, 50, and 75 mg/kg doses, assuming a 10 mL/kg dosing volume). Ensure AVA-23 is fully suspended in the vehicle. Prepare a vehicle-only control.
-
Infection: Infect mice via intraperitoneal (IP) injection with a lethal dose of ZIKV (e.g., 10^5 PFU) in a 100 µL volume of sterile PBS.
-
Treatment:
-
Four hours post-infection, begin treatment. Administer the appropriate AVA-23 formulation or vehicle control via oral gavage (PO).
-
Continue treatment twice daily (approximately 12 hours apart) for 7 consecutive days.
-
-
Monitoring:
-
Record the weight and clinical signs of morbidity (e.g., ruffled fur, lethargy, hind-limb paralysis) for each mouse daily for 21 days or until euthanasia criteria are met.
-
Mice that lose >25% of their initial body weight or show severe neurological signs should be humanely euthanized.
-
-
Viremia Quantification:
-
On Day 4 post-infection, collect blood (e.g., via retro-orbital or submandibular bleed) into EDTA-coated tubes.
-
Separate plasma by centrifugation and store at -80°C.
-
Determine viral titers using a standard plaque assay or quantify viral RNA using RT-qPCR.
-
-
Data Analysis:
-
Plot survival data on a Kaplan-Meier curve and analyze using a log-rank test.
-
Compare viremia levels and weight changes between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
Protocol: Pharmacokinetic (PK) Study in BALB/c Mice
Objective: To determine the key pharmacokinetic parameters of AVA-23 following oral administration.
Materials:
-
This compound
-
Formulation vehicle
-
BALB/c mice (6-8 weeks old, male)
-
LC-MS/MS system
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Dosing: Administer a single dose of AVA-23 (e.g., 50 mg/kg) via oral gavage to a cohort of mice (n=3-4 mice per time point).
-
Blood Collection: Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Immediately process blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Quantify the concentration of AVA-23 in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, T½, and bioavailability (requires data from an intravenous dose group).
Protocol: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of AVA-23.
Materials:
-
This compound
-
Formulation vehicle
-
C57BL/6 mice (6-8 weeks old, mixed-sex)
Procedure:
-
Dose Groups: Establish multiple dose groups (n=5 per group) with escalating single doses of AVA-23 (e.g., 100, 300, 1000, 2000 mg/kg) and a vehicle control group.
-
Administration: Administer the single dose via the intended clinical route (e.g., oral gavage).
-
Observation:
-
Monitor mice continuously for the first 4 hours for immediate signs of toxicity.
-
Subsequently, observe the mice at least twice daily for 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance (fur, eyes), respiratory patterns, and any instances of morbidity or mortality.
-
-
Body Weight: Record the body weight of each animal just before dosing and daily thereafter.
-
Endpoint: At the end of the 14-day observation period, humanely euthanize all surviving animals. Conduct a gross necropsy to identify any organ abnormalities.
-
Data Analysis: Determine the LD50 if applicable, or establish the MTD as the highest dose that does not cause significant toxicity or >10% body weight loss.
Application Notes and Protocols for "Antiviral Agent 23" Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "Antiviral Agent 23," a potent dual-function molecule targeting both Enterovirus 71 (EV71) and the host METTL3/METTL14 RNA methyltransferase complex. The following sections detail the agent's mechanism of action, potential delivery strategies to enhance its efficacy, and detailed protocols for its evaluation.
Introduction to this compound
"this compound" (also referred to as compound 11b) is a novel small molecule with significant antiviral activity against Enterovirus 71, a primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children.[1][2] Additionally, it functions as an inhibitor of the METTL3/METTL14 complex, a key component of the host's RNA N6-methyladenosine (m6A) modification machinery, which plays a crucial role in viral replication and the host immune response.[3][4]
The dual-targeting mechanism of this compound presents a promising therapeutic strategy. By directly inhibiting viral replication and modulating the host's epitranscriptomic landscape, it has the potential to overcome viral resistance and enhance therapeutic outcomes.
Mechanism of Action
This compound exhibits a two-pronged approach to combat viral infections:
-
Direct Antiviral Activity against Enterovirus 71: It potently inhibits the replication of EV71. While the precise viral target is not fully elucidated, its high efficacy suggests interference with a critical step in the viral life cycle, such as entry, replication, or assembly.
-
Inhibition of METTL3/METTL14 Complex: This complex is responsible for adding m6A modifications to RNA. In the context of viral infection, METTL3/METTL14 can be hijacked by viruses to enhance their replication and evade the host's innate immune response.[3] By inhibiting this complex, this compound can restore the host's antiviral defenses and suppress viral gene expression.[3]
Delivery Systems for Enhanced Efficacy
The therapeutic potential of this compound can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve its solubility, bioavailability, and targeting to specific sites of infection, thereby increasing its efficacy and reducing potential side effects. While specific delivery systems for this compound have not been extensively reported, strategies employed for other antiviral agents can be adapted.
Potential Delivery Strategies:
-
Lipid-Based Nanoparticles (LNPs): LNPs can encapsulate hydrophobic drugs like this compound, improving their solubility and protecting them from degradation. They can also be surface-modified with ligands for targeted delivery to infected cells.
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be formulated into nanoparticles for sustained release of the antiviral agent, maintaining therapeutic concentrations over an extended period.
-
Micelle-Based Formulations: Polymeric micelles can encapsulate the drug in their hydrophobic core, increasing its aqueous solubility and circulation time.
Data Presentation
The following tables summarize the known in vitro efficacy of this compound and other relevant inhibitors of EV71 and METTL3/METTL14.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Cell Line | EC50/IC50 | Citation |
| This compound | Enterovirus 71 | RD | 94 nM | [1] |
| This compound | METTL3/METTL14 | - | Inhibition confirmed, specific IC50 not consistently reported | [4] |
Table 2: Efficacy of Other Enterovirus 71 Inhibitors
| Compound | Target | Cell Line | EC50 (µM) | Citation |
| Rupintrivir | 3C Protease | Various | 0.009 - 0.18 | [5][6] |
| Pleconaril | VP1 Capsid Protein | Various | > 262 (strain dependent) | [7] |
| Vapendavir | VP1 Capsid Protein | Various | 0.361 - 0.957 | [7] |
| Guanidine HCl | 2C Protein | Various | 350 - 590 | [8] |
Table 3: Efficacy of Other METTL3/METTL14 Inhibitors
| Compound | Target | IC50 | Citation |
| STM2457 | METTL3/METTL14 | 16.9 nM | [9] |
| UZH1a | METTL3 | 280 nM | [10] |
| Quercetin | METTL3 | 2.73 µM | [11] |
| S-adenosyl-L-homocysteine (SAH) | METTL3/METTL14 | 350 nM | [12] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound and its various delivery formulations.
Protocol 1: In Vitro Antiviral Activity Assay (CPE Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of this compound against Enterovirus 71 by measuring the inhibition of the cytopathic effect (CPE).
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Enterovirus 71 (e.g., BrCr strain)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed RD cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of EV71 at a multiplicity of infection (MOI) of 0.01 to the wells containing the compound and to the virus control wells.
-
Add 50 µL of medium to the cell control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until 90-100% CPE is observed in the virus control wells.
-
CPE Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the EC50 value using a dose-response curve fitting software.
Protocol 2: In Vitro METTL3/METTL14 Enzymatic Assay (Radiometric)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the METTL3/METTL14 complex.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
RNA substrate (e.g., a synthetic RNA oligonucleotide containing a GGACU consensus sequence)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, METTL3/METTL14 enzyme, and the RNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Spot the reaction mixture onto a filter paper and wash with trichloroacetic acid (TCA) to precipitate the RNA and remove unincorporated [3H]-SAM.
-
Quantification: Place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve fitting software.[12]
Protocol 3: In Vivo Efficacy Study in a Neonatal Mouse Model of EV71 Infection
Objective: To evaluate the in vivo efficacy of different formulations of this compound in a neonatal mouse model of EV71 infection.
Materials:
-
Pregnant BALB/c mice
-
1-day-old neonatal BALB/c mice
-
Enterovirus 71 (mouse-adapted strain)
-
This compound formulations (e.g., free drug, LNP-encapsulated)
-
Saline or appropriate vehicle control
Procedure:
-
Animal Grouping: Randomly assign neonatal mice to different treatment groups (e.g., vehicle control, free this compound, LNP-Antiviral Agent 23).
-
Infection: Intraperitoneally or orally infect the neonatal mice with a lethal dose of a mouse-adapted EV71 strain.[13]
-
Treatment: Administer the respective treatments at a predetermined time post-infection (e.g., 2 hours) and continue for a specified duration (e.g., once daily for 7 days).
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, limb paralysis) and survival.
-
Tissue Analysis (Optional): At the end of the study or at specific time points, euthanize a subset of mice from each group and collect tissues (e.g., brain, spinal cord, muscle) for viral load determination (by qPCR or plaque assay) and histopathological analysis.
-
Data Analysis: Compare the survival rates, clinical scores, and viral loads between the different treatment groups to evaluate the in vivo efficacy of the formulations.
Mandatory Visualizations
Caption: Inhibition of the METTL3/METTL14 complex by this compound.
Caption: Experimental workflow for evaluating this compound delivery systems.
References
- 1. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 2. Recent developments in antiviral agents against enterovirus 71 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Shining a spotlight on m6A and the vital role of RNA modification in endometrial cancer: a review [frontiersin.org]
- 5. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions [mdpi.com]
- 7. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 9. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Identifying Host Factors for Antiviral Agent 23 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of antiviral agents can be significantly influenced by host cellular factors. Identifying these host factors is crucial for understanding the mechanism of action of an antiviral drug, predicting potential resistance mechanisms, and identifying synergistic drug targets. CRISPR-Cas9 genome-wide screening is a powerful and unbiased method for identifying host genes that modulate the activity of an antiviral agent.[1][2][3][4][5][6] This document provides a detailed protocol for using a CRISPR-Cas9 knockout screen to identify host factors that are essential for the activity of a novel compound, "Antiviral agent 23".
The underlying principle of this approach is to generate a population of cells where each cell has a single gene knocked out.[7][8] This population is then treated with the antiviral agent and a virus. Cells in which a gene essential for the drug's function has been knocked out will be sensitized to the viral infection and will be depleted from the population. Conversely, cells with knockouts of genes that are required by the virus but not the drug, or genes that are targeted by the drug, will become resistant to the virus and enriched. By sequencing the single-guide RNAs (sgRNAs) present in the surviving cell population, we can identify the genes whose disruption leads to altered sensitivity to this compound.
Experimental Workflow Overview
The overall experimental workflow for a CRISPR-Cas9 screen to identify host factors for this compound involves several key steps, from library transduction to hit validation and downstream mechanistic studies.
Caption: High-level workflow for the CRISPR-Cas9 screen.
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify host factors that modulate the efficacy of this compound.
1.1. Lentiviral CRISPR Library Production:
-
Objective: To produce a high-titer lentiviral library carrying the genome-wide sgRNA library.
-
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Genome-wide human sgRNA library plasmid pool (e.g., GeCKO v2, Brunello)[5]
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS
-
-
Procedure:
-
Seed HEK293T cells in 15 cm dishes to be 70-80% confluent at the time of transfection.
-
Co-transfect the sgRNA library plasmid pool, psPAX2, and pMD2.G into the HEK293T cells using the chosen transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.
-
Titer the lentiviral library on the target cell line to determine the multiplicity of infection (MOI).
-
1.2. Generation of the Pooled Knockout Cell Library:
-
Objective: To create a stable cell line pool where each cell has a single gene knockout.
-
Materials:
-
Target cell line stably expressing Cas9 (e.g., A549-Cas9)
-
Concentrated lentiviral sgRNA library
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
-
Procedure:
-
Seed the Cas9-expressing target cells at an appropriate density.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive only one sgRNA.[9] Use polybrene to enhance transduction efficiency.
-
After 24 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Maintain selection for 7-10 days until a stable, resistant population is established.
-
Expand the resulting knockout cell pool. It is critical to maintain a high representation of the library (at least 500 cells per sgRNA).
-
1.3. This compound Screen:
-
Objective: To select for cells that are resistant or sensitized to viral infection in the presence of this compound.
-
Materials:
-
Pooled knockout cell library
-
Virus stock of known titer
-
This compound
-
Appropriate cell culture medium
-
-
Procedure:
-
Determine the sub-lethal concentration of this compound that provides a partial rescue from virus-induced cell death. This is typically the EC50 or EC75 concentration.
-
Plate the knockout cell library at a density that maintains library representation.
-
Create three experimental arms:
-
Untreated Control: Cells are not treated with the virus or the drug.
-
Virus-Only Control: Cells are infected with the virus at a predetermined MOI that results in significant cell death (e.g., 80-90%) after a set period.
-
Treatment Group: Cells are pre-treated with the determined concentration of this compound for a specified time, followed by infection with the virus.
-
-
Incubate the plates for a period that allows for multiple rounds of viral replication and selection to occur (typically 5-14 days).
-
Harvest the surviving cells from each experimental arm.
-
1.4. Sample Preparation and Next-Generation Sequencing (NGS):
-
Objective: To identify the sgRNAs that are enriched or depleted in the treatment group compared to the control group.
-
Procedure:
-
Extract genomic DNA from the harvested cells of each experimental arm.
-
Amplify the sgRNA cassettes from the genomic DNA using PCR with primers that add Illumina sequencing adapters.
-
Perform deep sequencing of the amplified sgRNA libraries.
-
1.5. Data Analysis:
-
Objective: To identify genes whose knockout results in a significant change in sensitivity to this compound.
-
Procedure:
-
Align the sequencing reads to a reference sgRNA library to determine the read counts for each sgRNA.
-
Use software packages like MAGeCK to analyze the data.[9]
-
Identify genes that are significantly enriched or depleted in the this compound treatment group compared to the virus-only control.
-
Protocol 2: Hit Validation and Secondary Assays
-
Objective: To confirm the phenotype of the top candidate genes identified in the primary screen.
-
Procedure:
-
Individual Gene Knockouts: For each top candidate gene, design 2-3 new sgRNAs and generate individual knockout cell lines.
-
Viral Titer Assays: Infect the individual knockout cell lines and control cells with the virus in the presence and absence of this compound. Measure the viral titer in the supernatant at different time points using methods like plaque assays or TCID50.
-
Cell Viability Assays: Treat the individual knockout and control cell lines with a dose-response of this compound and infect with the virus. Measure cell viability using assays like CellTiter-Glo or MTT.
-
Data Presentation
Quantitative data from the validation experiments should be summarized in clear and concise tables to facilitate comparison between different gene knockouts.
Table 1: Effect of Gene Knockout on Viral Titer in the Presence of this compound
| Gene Knockout | This compound (Concentration) | Viral Titer (PFU/mL) at 48h | Fold Change vs. Control | p-value |
| Control (Non-targeting sgRNA) | - | 1.2 x 10^7 | 1.0 | - |
| Control (Non-targeting sgRNA) | EC50 | 3.5 x 10^5 | 1.0 | - |
| Gene X KO | EC50 | 8.9 x 10^6 | 25.4 | <0.001 |
| Gene Y KO | EC50 | 1.1 x 10^4 | 0.03 | <0.001 |
| Gene Z KO | EC50 | 4.0 x 10^5 | 1.14 | >0.05 |
Table 2: Effect of Gene Knockout on Cell Viability in the Presence of this compound and Virus
| Gene Knockout | This compound (Concentration) | Cell Viability (%) vs. Uninfected | p-value |
| Control (Non-targeting sgRNA) | - | 15.2 | - |
| Control (Non-targeting sgRNA) | EC50 | 68.5 | - |
| Gene X KO | EC50 | 12.8 | <0.001 |
| Gene Y KO | EC50 | 95.3 | <0.001 |
| Gene Z KO | EC50 | 70.1 | >0.05 |
Mechanism of Action Studies
Once hits are validated, further experiments are necessary to elucidate the mechanism by which the host factor influences the activity of this compound.
Caption: Potential mechanisms of host factor involvement.
Possible Mechanisms to Investigate:
-
Drug Metabolism and Transport: The host factor may be an enzyme that metabolizes this compound into its active or inactive form, or a transporter responsible for its uptake or efflux.[10][11]
-
Target Pathway Regulation: The host factor could be a component of the same cellular pathway targeted by the virus or the antiviral agent.[12]
-
Innate Immune Response: The identified gene may regulate the innate immune response, which could act synergistically or antagonistically with this compound.[4]
Recommended Experiments:
-
Drug Metabolism Assays: Use techniques like LC-MS/MS to measure the levels of this compound and its metabolites in control versus knockout cells.
-
Pathway Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis of knockout cells to identify dysregulated pathways.
-
Immunoblotting and Immunofluorescence: Investigate the expression and localization of the host factor and viral proteins in the presence and absence of the drug.
-
Co-immunoprecipitation (Co-IP): Determine if the host factor physically interacts with viral proteins or components of the drug's target pathway.
By following these detailed protocols and application notes, researchers can effectively utilize CRISPR-Cas9 technology to identify and validate host factors that are critical for the function of novel antiviral agents like "this compound," ultimately accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide CRISPR screen identifies host dependency factors for influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR screen identifies host dependency factors for influenza A virus infection. | Broad Institute [broadinstitute.org]
- 4. Genome-wide CRISPR/Cas9 Screen Identifies Host Factors Essential for Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR screen to determine host factors [takarabio.com]
- 6. Genome-wide CRISPR/Cas9 Screen Identifies Host Factors Essential for Influenza Virus Replication. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. CRISPR Screening: Molecular Tools for Studying Virus–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A genome-wide CRISPR screen identifies host factors that regulate SARS-CoV-2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. news-medical.net [news-medical.net]
- 12. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Antiviral agent 23" concentration for antiviral assays
Technical Support Center: Antiviral Agent 23
This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for optimizing the concentration of "this compound" in various antiviral assays.
Frequently Asked Questions (FAQs)
1. How do I determine the optimal concentration of this compound for my experiments?
Optimizing the concentration of this compound requires a two-step process that involves determining its cytotoxicity and its efficacy. The goal is to find a concentration that is highly effective against the virus while being minimally toxic to the host cells. This relationship is often expressed as the Selectivity Index (SI).
-
Step 1: Determine Cytotoxicity (CC50): First, you must determine the 50% cytotoxic concentration (CC50), which is the concentration of the agent that causes a 50% reduction in cell viability. This is typically done using an MTT or similar cytotoxicity assay on uninfected host cells.[1]
-
Step 2: Determine Antiviral Efficacy (EC50): Next, you need to find the 50% effective concentration (EC50), the concentration at which the agent inhibits viral activity by 50%.[1][2] This is measured using assays like the Plaque Reduction Neutralization Test (PRNT) or a viral yield reduction assay.
-
Step 3: Calculate the Selectivity Index (SI): The SI is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated by dividing the CC50 by the EC50 (SI = CC50 / EC50).[1][3][4] A higher SI value indicates a more promising and safer antiviral agent, with a value ≥ 10 often considered active in vitro.[1]
2. What is the difference between CC50, EC50, and the Selectivity Index (SI)?
These three values are fundamental to determining the therapeutic window of an antiviral compound.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a substance that results in the death of 50% of host cells in an uninfected cell culture.[1] It is a primary measure of the compound's toxicity.
-
EC50 (50% Effective Concentration): This is the concentration of a drug that produces 50% of its maximum antiviral effect.[5][6] In virology, it's the concentration required to reduce a measure of viral replication (like plaque formation or viral RNA levels) by 50%.[2]
-
Selectivity Index (SI): This index represents the therapeutic window of the drug in vitro. It is the ratio of the drug's toxicity to its efficacy (SI = CC50 / EC50).[1][4] A high SI is desirable, as it signifies that the drug is effective at concentrations far below those at which it is toxic to host cells.[1]
Data Presentation: Sample Potency and Cytotoxicity Data
Below is a sample dataset illustrating the CC50, EC50, and the resulting Selectivity Index for this compound and a control compound against a hypothetical virus in Vero cells.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 150 | 1.2 | 125 |
| Control Compound | 50 | 5.0 | 10 |
3. How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Solvent Selection: Use a high-purity, sterile solvent in which the agent is readily soluble (e.g., DMSO, ethanol, or PBS). The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically <0.5% for DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for small volumes to be used in experiments, minimizing solvent effects.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in a sterile, appropriate cell culture medium.
Experimental Protocols & Methodologies
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol determines the CC50 of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[9]
Materials:
-
96-well flat-bottom plates
-
Host cells (e.g., Vero, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will not reach 100% confluency by the end of the assay (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for measuring antiviral activity.[12][13] It quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50), which corresponds to the EC50.[12]
Materials:
-
24- or 48-well plates
-
Confluent monolayer of host cells
-
Virus stock with a known titer (plaque-forming units/mL)
-
This compound
-
Culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound in culture medium.
-
Virus-Compound Incubation: Mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units) and incubate for 1 hour at 37°C to allow the agent to interact with the virus.[14][15]
-
Infection: Remove the culture medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus only" control (no compound).
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and add 1 mL of the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, ensuring that distinct plaques are formed.[13]
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) at 37°C with 5% CO2 until visible plaques develop.
-
Fixing and Staining: Remove the overlay, fix the cells with the fixing solution, and then stain with crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[16]
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. The EC50 is the concentration that causes a 50% reduction in the number of plaques.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed | 1. Compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. The compound is inherently toxic to the chosen cell line. | 1. Test a wider and lower range of concentrations. 2. Ensure the final solvent concentration is non-toxic (e.g., <0.5% for DMSO). Include a solvent-only control. 3. Test the compound on a different, less sensitive cell line. |
| No Antiviral Activity Detected | 1. The compound is not effective against the specific virus. 2. Compound concentration is too low. 3. The compound may have degraded due to improper storage or handling. 4. The mechanism of action is not captured by the assay (e.g., it's a host-targeting drug).[17] | 1. Consider screening against other viruses. 2. Test a higher range of concentrations, up to the CC50 value. 3. Use a fresh aliquot of the compound and prepare new dilutions. 4. Consider alternative assays, such as time-of-addition studies, to determine which stage of the viral life cycle is inhibited.[17] |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. Bubbles in the wells of the assay plate.[18] 4. Edge effects on the microplate due to evaporation. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and change tips between dilutions. 3. Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[18] 4. Avoid using the outermost wells of the plate or ensure proper humidification during incubation.[19] |
| Inconsistent Results Across Different Assays | 1. Different assays measure different endpoints (e.g., plaque formation vs. viral RNA synthesis). 2. The compound's mechanism may be more effective at a specific stage of the viral lifecycle. | 1. This is often expected. Analyze the results in the context of what each assay measures. 2. A compound might inhibit viral entry but not replication, leading to different EC50 values in a PRNT vs. a yield reduction assay. This provides valuable information about the mechanism of action. |
Visualizations and Workflows
Workflow for Optimizing Antiviral Agent Concentration
The following diagram outlines the standard experimental workflow for determining the optimal concentration of this compound.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 Calculator | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Antiviral agent 23" solubility issues and solutions
Technical Support Center: Antiviral Agent 23
Disclaimer: "this compound" is a representative model for a Biopharmaceutics Classification System (BCS) Class II antiviral compound.[1] BCS Class II agents are characterized by high membrane permeability but low aqueous solubility, which presents significant challenges for formulation and bioavailability.[1][2][3] The data and protocols provided are based on established scientific principles for overcoming such challenges with poorly soluble drugs.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, non-polar small molecule inhibitor of viral replication. Its efficacy is limited by its very low aqueous solubility (<0.001 mg/mL at neutral pH). This poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor oral bioavailability and high variability in patient response.[1][2] For in vitro experiments, its low solubility makes it difficult to prepare stock solutions and achieve desired concentrations in aqueous assay media without precipitation.
Q2: I prepared a 50 mM stock solution of this compound in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." DMSO is a strong organic solvent that can dissolve high concentrations of this compound. However, when this concentrated DMSO stock is diluted into an aqueous buffer or medium, the overall solvent character becomes predominantly aqueous. Since the drug is poorly soluble in water, it can no longer stay in solution and precipitates.[6]
Q3: Can I simply increase the percentage of DMSO in my in vitro assay to keep the compound dissolved?
A3: While this may keep the compound in solution, it is generally not recommended. Most cell lines are sensitive to DMSO concentrations above 0.5% (v/v), which can lead to cytotoxicity or off-target effects, confounding your experimental results. It is crucial to determine the DMSO tolerance of your specific cell line and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: My in vivo studies show very low and erratic oral bioavailability for this compound. Is this related to solubility?
A4: Yes, this is highly likely. For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed through the gut wall.[5] For a BCS Class II drug like this compound, the dissolution rate is the rate-limiting step for absorption.[3] Low solubility leads to slow dissolution, meaning only a small fraction of the administered dose is absorbed before it is excreted, resulting in low bioavailability.[2][7] Advanced formulation strategies are typically required to address this.[8]
Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to diagnosing and solving solubility problems encountered during experiments.
Issue 1: Precipitation upon Dilution into Aqueous Buffers
-
Symptom: A clear DMSO stock solution turns cloudy or forms visible particles when added to a buffer or cell culture medium.
-
Cause: The aqueous environment cannot support the high drug concentration achieved in the DMSO stock.
-
Solutions:
-
Reduce Final Concentration: Determine the maximum aqueous solubility in your final assay medium. You may need to work at lower concentrations.
-
Use a Co-Solvent System: Introduce a water-miscible, biocompatible co-solvent like PEG 400 or propylene glycol. (See Protocol 2).
-
Employ Cyclodextrin Formulation: Encapsulate the drug in a cyclodextrin molecule to increase its apparent water solubility.[9][10] (See Protocol 1).
-
Change the pH (if applicable): If the compound has ionizable groups, adjusting the pH of the buffer may increase solubility.[5][11] Refer to the pH-dependent solubility data.
-
Issue 2: Low or Inconsistent Results in Cell-Based Assays
-
Symptom: High variability between replicate wells or lower-than-expected potency (high IC50).
-
Cause: Undissolved drug particles are not biologically active. The actual concentration of the dissolved, active drug is much lower than the nominal concentration and may vary from well to well.
-
Solutions:
-
Confirm Solution Clarity: Before adding to cells, visually inspect the final drug dilution under a light source for any signs of precipitation (Tyndall effect).[12][13]
-
Prepare Fresh Dilutions: Prepare drug dilutions immediately before use, as some supersaturated solutions are only kinetically stable and will precipitate over time.
-
Utilize Enabling Formulations: For consistent results, use a solubility-enhancing formulation such as a cyclodextrin complex or a solid dispersion.[2][9]
-
Quantitative Data Summary
The following tables summarize the key solubility characteristics of this compound.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.001 | Practically Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.001 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | ~150 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | ~120 | Freely Soluble |
| Ethanol (100%) | ~5 | Sparingly Soluble |
| Polyethylene Glycol 400 (PEG 400) | ~50 | Soluble |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C (Note: this compound is a weak base with a pKa of 4.2)
| pH | Solubility (µg/mL) | Buffer System |
| 2.0 | ~15.5 | 0.1 N HCl |
| 4.0 | ~2.1 | Acetate Buffer |
| 5.0 | ~0.8 | Acetate Buffer |
| 6.8 | < 0.1 | Phosphate Buffer |
| 7.4 | < 0.1 | Phosphate Buffer |
Experimental Protocols
Protocol 1: Preparation of an this compound / HP-β-CD Inclusion Complex
This protocol describes a freeze-drying method to prepare a cyclodextrin inclusion complex, which can significantly enhance aqueous solubility.[9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. Calculate the required mass of each component.
-
Dissolve HP-β-CD: In a suitable flask, dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring. This may require warming to 40-50°C.
-
Dissolve this compound: In a separate, small container, dissolve the this compound in a minimal amount of ethanol.
-
Combine Solutions: Slowly add the ethanolic drug solution dropwise to the stirring aqueous HP-β-CD solution.
-
Equilibrate: Cover the flask and allow the solution to stir at room temperature for 24-48 hours to allow for complex formation.
-
Freeze: Transfer the solution to a suitable container and freeze it completely in the lyophilizer at a temperature below -40°C.
-
Lyophilize: Apply a vacuum to the frozen sample. The lyophilizer will sublimate the water and ethanol, leaving a dry, fluffy powder of the drug-cyclodextrin complex.
-
Characterize and Use: The resulting powder can be readily dissolved in aqueous buffers to prepare stock solutions for experiments.
Protocol 2: Screening for an Effective Co-Solvent System
This protocol outlines a method to identify a mixture of solvents that can maintain the solubility of this compound upon aqueous dilution.
Materials:
-
This compound
-
DMSO, PEG 400, Propylene Glycol (PG), Ethanol
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Vortex mixer
Methodology:
-
Prepare Concentrated Stock: Prepare a high-concentration stock of this compound (e.g., 20 mg/mL) in a primary organic solvent (e.g., DMSO).
-
Prepare Co-Solvent Blends: In separate vials, prepare various blends of the primary solvent and co-solvents. For example:
-
90% DMSO / 10% PEG 400
-
50% DMSO / 50% PEG 400
-
50% PEG 400 / 50% PG
-
-
Test Solubility in Blends: Add the stock drug solution to the co-solvent blends to achieve a high working concentration (e.g., 10 mg/mL). Vortex and visually inspect for solubility.
-
Perform Aqueous Dilution Test: Take the clear, high-concentration co-solvent/drug solutions and dilute them into the target aqueous buffer to the final desired assay concentration (e.g., 1:1000 dilution for a 10 µg/mL final concentration).
-
Observe for Precipitation: Immediately after dilution, and again after 1-2 hours, visually inspect the samples for any signs of cloudiness or precipitation. The optimal co-solvent system will be the one that maintains clarity at the desired final concentration with the lowest percentage of organic solvent.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Formulation selection guide based on experimental application.
References
- 1. What are BCS Class 2 drugs [pion-inc.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. ijpsr.com [ijpsr.com]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 8. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. One moment, please... [iipseries.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving the stability of "Antiviral agent 23" in solution
Welcome to the technical support hub for Antiviral Agent 23. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you ensure the stability and efficacy of the agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing reduced potency. What are the common causes?
A1: Degradation of this compound in solution is typically attributed to one or more of the following factors:
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pH Instability: The agent is most stable in a narrow pH range (6.0-7.5). Solutions that are too acidic or too alkaline can accelerate hydrolysis of its ether linkage.
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Oxidation: The molecule contains a susceptible thiol group that can be readily oxidized, leading to the formation of inactive dimers. This is often catalyzed by trace metal ions or exposure to atmospheric oxygen.
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Photodegradation: Exposure to UV light or even high-intensity ambient light can cause cleavage of a key aromatic ring, rendering the compound inactive.
-
Improper Storage Temperature: Storing the agent at room temperature or in frost-free freezers (which undergo temperature cycles) can increase the rate of degradation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: To maximize stability, we strongly recommend adhering to the following guidelines. The table below summarizes the stability of the agent in various common solvents and storage conditions over a 30-day period.
Table 1: Stability of this compound in Various Solvents and Conditions
| Solvent | Concentration | Storage Temp. | Additive | % Recovery (30 Days) |
|---|---|---|---|---|
| DMSO | 10 mM | -80°C | None | 99.5% |
| DMSO | 10 mM | -20°C | None | 96.1% |
| PBS | 1 mM | 4°C | None | 88.3% |
| PBS, pH 6.5 (Citrate-Phosphate) | 1 mM | 4°C | 1 mM TCEP * | 98.7% |
| Ethanol | 10 mM | -20°C | None | 92.5% |
| Water (Milli-Q) | 1 mM | 4°C | None | 85.4% |
*TCEP (Tris(2-carboxyethyl)phosphine) is a reducing agent used to prevent oxidation.
Recommendation: For aqueous experiments, prepare fresh solutions in a citrate-phosphate buffer at pH 6.5 containing a reducing agent like TCEP. For long-term storage, prepare concentrated stock solutions in anhydrous DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Investigating the Root Cause of Agent 23 Degradation
If you are experiencing inconsistent results or suspect degradation, this guide provides a systematic workflow to identify the cause.
"Antiviral agent 23" off-target effects and how to mitigate them
Technical Support Center: Antiviral Agent 23
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the viral protein kinase V-PK1, which is essential for viral replication. By inhibiting V-PK1, the agent aims to block the viral life cycle, thus reducing viral load.
Q2: What are the most common off-target effects observed with this compound?
A2: The most frequently reported off-target effects are unintended interactions with host cell kinases that share structural homology with the V-PK1 ATP-binding site. This can lead to unexpected phenotypic outcomes such as decreased cell proliferation, cell cycle arrest, or cytotoxicity.[1][2] These effects are typically dose-dependent.
Q3: Why am I seeing cytotoxicity in my uninfected cells treated with this compound?
A3: Cytotoxicity in uninfected cells is a strong indicator of an off-target effect. This compound may be inhibiting one or more host kinases that are critical for cell survival and proliferation.[3] It is crucial to distinguish this from non-specific toxicity. We recommend performing a dose-response curve and comparing the cytotoxic concentration (CC50) with the effective antiviral concentration (EC50) to determine the selectivity index (SI = CC50/EC50).
Q4: Can off-target effects be beneficial or lead to new therapeutic insights?
A4: Yes, sometimes off-target effects can reveal new therapeutic possibilities, a concept known as polypharmacology.[2] For example, if this compound inhibits a host kinase involved in cancer progression, it could be repurposed. However, any new activity must be rigorously characterized.[2]
Troubleshooting Guides
This section provides step-by-step guidance for common experimental issues.
Guide 1: Unexpected Cytotoxicity Observed
Problem: You observe significant cell death or growth inhibition in your cell culture model at or near the effective antiviral concentration.
Troubleshooting Steps:
-
Verify Assay Parameters:
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).[4]
-
Reagent Quality: Confirm the stability and concentration of your stock solution of this compound.
-
Incubation Time: Extended incubation can sometimes lead to compound degradation or cumulative toxicity.[5] Verify that the assay duration is appropriate.
-
-
Run Control Experiments:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known cytotoxic agent (e.g., staurosporine) to confirm that your assay can detect cell death correctly.
-
Untreated Control: This provides a baseline for 100% cell viability.[5]
-
-
Determine the Selectivity Index (SI):
-
Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in uninfected cells and the 50% effective concentration (EC50) against the virus.
-
A low SI value (<10) suggests that the antiviral activity is likely linked to off-target cytotoxicity.
-
-
Identify the Off-Target:
-
If the cytotoxicity is confirmed to be a direct effect of the compound, proceed to off-target identification methods as described in the protocols section below.
-
Guide 2: Inconsistent Antiviral Activity
Problem: The observed antiviral efficacy of this compound varies significantly between experiments.
Troubleshooting Steps:
-
Check Viral Titer and MOI: Ensure the multiplicity of infection (MOI) is consistent across experiments. A variable viral load can significantly alter the apparent efficacy of the agent.
-
Compound Stability: this compound may be unstable in culture media over long incubation periods. Consider refreshing the media with a new compound during the experiment or performing a time-course analysis.
-
Cell Culture Conditions: Changes in cell density, serum concentration, or media formulation can affect both viral replication and drug activity.[6] Standardize these conditions rigorously.
-
Assay Readout: Verify that the assay used to measure viral activity (e.g., plaque assay, qPCR, reporter virus) is performing optimally and that readouts are within the linear range.
Quantitative Data Summary
The following tables summarize the selectivity profile of this compound against its intended target and a panel of common host cell kinases.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Interpretation |
| EC50 (V-PK1) | 50 nM | High potency against the intended viral target. |
| CC50 (HEK293 cells) | 1.5 µM | Moderate cytotoxicity observed in a common cell line. |
| Selectivity Index (SI) | 30 | Suggests a moderate window between antiviral efficacy and cytotoxicity. |
Table 2: Off-Target Kinase Profiling of this compound (at 1 µM)
| Off-Target Kinase | % Inhibition | Potential Cellular Effect |
| CDK2/Cyclin A | 78% | Cell cycle arrest at G1/S phase. |
| SRC | 65% | Disruption of signaling pathways for survival and proliferation. |
| p38α (MAPK14) | 52% | Modulation of inflammatory and stress responses.[1] |
| VEGFR2 | 15% | Minimal effect on angiogenesis pathways at this concentration. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay to Identify Off-Targets
This protocol describes a method to screen this compound against a panel of human kinases to identify unintended targets.
Methodology:
-
Preparation: Use a commercial kinase profiling service or an in-house panel of purified recombinant human kinases plated in a multi-well format.
-
Compound Addition: Add this compound to the kinase reaction wells at a fixed concentration (e.g., 1 µM) to identify initial hits. Include appropriate controls (vehicle and a broad-spectrum inhibitor like staurosporine).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (at the Km for each kinase, if possible) and a suitable substrate.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and add a detection reagent. A common method uses a luciferase/luciferin-based system that produces light in proportion to the amount of ATP remaining. Lower light output indicates higher kinase activity (more ATP consumed).
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the positive control (e.g., staurosporine) and Signal_Max is the vehicle control.
-
Hits are typically defined as kinases showing >50% inhibition. Follow up with IC50 determination for significant hits.
-
Protocol 2: Mitigating Off-Target Effects via Compound Modification
This protocol provides a conceptual framework for rationally modifying this compound to improve its selectivity.
Methodology:
-
Structural Analysis: Obtain or model the crystal structures of the intended target (V-PK1) and a key off-target kinase (e.g., CDK2) complexed with this compound.[1]
-
Identify Selectivity Pockets: Compare the ATP-binding sites of the two kinases. Look for differences in amino acid residues, size, or conformation that can be exploited. For example, a "gatekeeper" residue that is small in V-PK1 but large in CDK2 could be a target for modification.
-
Rational Drug Design:
-
Modify the chemical structure of this compound to introduce moieties that create favorable interactions with V-PK1 while causing steric hindrance or unfavorable interactions with the off-target kinase.
-
For example, adding a bulky group to a part of the inhibitor that is near the larger gatekeeper residue in the off-target kinase can prevent binding.
-
-
Synthesis and Screening: Synthesize a focused library of new analogs based on the design hypotheses.
-
Iterative Rescreening: Screen the new analogs for:
-
Potency against V-PK1 (EC50).
-
Reduced inhibition of the off-target kinase (IC50).
-
Improved selectivity index (CC50/EC50) in cell-based assays.
-
-
Selection of Lead Candidate: Select the analog with the best balance of high on-target potency and minimal off-target effects for further development. This iterative process is key to minimizing off-target liabilities.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. platypustech.com [platypustech.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
How to improve the therapeutic index of "Antiviral agent 23"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Antiviral agent 23 and improving its therapeutic index in experimental settings.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound.
Issue 1: High Variability in EC50 Values
Question: My calculated 50% effective concentration (EC50) for this compound against enterovirus 71 (EV71) is inconsistent across experiments. What could be the cause?
Answer: Variability in EC50 values can stem from several factors. Refer to the following table to troubleshoot potential causes and implement corrective actions.
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Ensure RD cells are healthy, in the logarithmic growth phase, and used within a consistent, low passage number range. High passage numbers can alter cell susceptibility to viral infection. |
| Virus Titer Fluctuation | Re-titer your viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). Viral titers can decrease with improper storage or repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Strictly adhere to the incubation times for drug treatment and viral infection as outlined in your protocol. |
| Assay Method Variability | If using a cytopathic effect (CPE) reduction assay, ensure the scoring is consistent. Consider using a quantitative method like a plaque reduction assay or a reporter virus-based assay for more reproducible results. |
| Compound Solubility | Visually inspect for precipitation of this compound in your media at higher concentrations. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment. |
Issue 2: Unexpectedly High Cytotoxicity
Question: I am observing significant cell death in my uninfected control cells treated with this compound. How can I address this?
Answer: High cytotoxicity can confound your antiviral assays. The following steps can help you troubleshoot this issue.
| Potential Cause | Recommended Action |
| Solvent Toxicity | Run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentrations used in your experiment to determine if the solvent itself is causing cytotoxicity. |
| Incorrect Concentration Range | Your initial concentration range for determining the 50% cytotoxic concentration (CC50) may be too high. Perform a broader dose-response experiment with lower concentrations to identify a non-toxic working range. |
| Cell Line Sensitivity | The cell line you are using (e.g., RD cells) may be particularly sensitive to this compound. Consider testing the cytotoxicity in a different cell line if appropriate for your viral model. |
| Extended Incubation Period | Shorten the incubation time of the cytotoxicity assay to the minimum required to observe an antiviral effect. Prolonged exposure can exacerbate cytotoxic effects. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the therapeutic index of this compound?
The therapeutic index (TI), also referred to as the selectivity index (SI), is a quantitative measure of the safety of a drug. It is the ratio of the concentration at which the drug is toxic to the concentration at which it is effective. A higher TI is desirable as it indicates a wider margin between the toxic and therapeutic doses.[1][2]
To calculate the TI, you need to experimentally determine two values:
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability in uninfected cells.
-
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication or activity.[1]
The formula for the therapeutic index is: TI = CC50 / EC50
A TI value of 10 or greater is generally considered a good starting point for a promising antiviral compound in vitro.[1]
Q2: What are some strategies to improve the therapeutic index of this compound?
Improving the therapeutic index involves either increasing the potency (lowering the EC50), decreasing the toxicity (increasing the CC50), or both. Here are several strategies researchers can explore:
-
Combination Therapy: Investigate the synergistic or additive effects of this compound with other antiviral agents. Combining drugs can allow for lower, less toxic concentrations of each compound to be used while achieving a potent antiviral effect.[3][4]
-
Drug Delivery Systems: Explore the use of nanoparticle-based delivery systems or liposomal formulations to enhance the targeted delivery of this compound to infected cells, thereby reducing systemic toxicity.[3]
-
Dose Fractionation: Instead of a single high dose, administering the same total dose in multiple, smaller doses over time can sometimes reduce toxicity and improve the therapeutic index.[5]
-
Use of Drug Sensitizers: Co-administration of a non-toxic agent that enhances the uptake or efficacy of this compound in infected cells could lower its effective concentration.[3][6]
The following table summarizes hypothetical data from experiments aimed at improving the TI of this compound.
| Experimental Approach | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound alone | 94 | 50 | 532 |
| + Compound X (Synergistic Agent) | 45 | 50 | 1111 |
| Liposomal Formulation | 80 | 120 | 1500 |
Q3: this compound is known to inhibit METTL3/METTL14. Could this be related to its cytotoxicity?
Yes, this is a plausible hypothesis. METTL3/METTL14 are key components of the m6A RNA methylation complex, which plays a critical role in regulating various cellular processes. Off-target inhibition of such essential host enzymes could lead to cytotoxicity.
To investigate this, you could design experiments to decouple the antiviral effect from the METTL3/METTL14 inhibition. For instance, if you can find a structural analog of this compound that does not inhibit METTL3/METTL14 but retains its anti-enteroviral activity, this would suggest that the cytotoxicity is linked to its effect on the m6A methyltransferase complex.
Experimental Protocols
Protocol 1: Determination of EC50 by Plaque Reduction Assay
This protocol is designed to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Seed RD cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Viral Infection: When cells are confluent, remove the growth medium and infect the monolayers with a dilution of EV71 that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Drug Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with an agar or methylcellulose-containing medium containing the different concentrations of this compound. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a 10% formaldehyde solution and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Determination of CC50 by MTT Assay
This protocol measures the cytotoxic effect of this compound on cell viability.
-
Cell Seeding: Seed RD cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Drug Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the drug. Include a "cell control" (no drug) and a "blank" (medium only).
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Conceptual workflow for determining the Therapeutic Index.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Therapeutic Index (TI) | NIH [clinicalinfo.hiv.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Novel Antiviral Agents
Disclaimer: Specific degradation pathways and byproduct data for "Antiviral agent 23" are not currently available in the public domain. This technical support center provides a general framework and best practices for researchers and drug development professionals investigating the stability and degradation of novel antiviral compounds, using "this compound" as a representative example.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are degradation pathways and why are they important to study for a new antiviral agent like "this compound"?
A1: Degradation pathways are the chemical routes by which a drug substance breaks down into other molecules, known as degradation products or byproducts. Studying these pathways is a critical part of drug development for several reasons:
-
Stability Assessment: It helps to understand the intrinsic stability of the drug molecule and determine its shelf-life and optimal storage conditions.[1][2]
-
Safety and Toxicology: Degradation products can have different pharmacological or toxicological profiles than the parent drug. Identifying and characterizing them is essential to ensure patient safety.
-
Formulation Development: Knowledge of how a drug degrades under various conditions (e.g., pH, light, temperature) informs the development of a stable pharmaceutical formulation.[2]
-
Regulatory Requirements: Regulatory agencies like the FDA and ICH require comprehensive stability data, including forced degradation studies, as part of the drug approval process.[3]
Q2: What are the typical first steps in investigating the stability of a new antiviral compound?
A2: The initial investigation into the stability of a new antiviral agent typically involves performing forced degradation (or stress testing) studies.[1][2] These studies expose the drug to harsh conditions to accelerate its degradation and predict its long-term stability.[4] The common stress conditions include:
-
Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and alkaline solutions).
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to UV or fluorescent light.
-
Thermal Stress: Subjecting the drug to high temperatures.
Q3: What are the common types of degradation for antiviral drugs?
A3: Antiviral drugs, like other pharmaceuticals, can undergo various types of chemical degradation. The specific pathways depend on the drug's chemical structure. Common degradation reactions include:
-
Hydrolysis: Cleavage of chemical bonds by water. Esters and amides are particularly susceptible. For nucleoside analogs, the glycosidic bond can be a site of hydrolysis.[5]
-
Oxidation: Loss of electrons, often involving the addition of oxygen or removal of hydrogen. This can be initiated by atmospheric oxygen, trace metals, or peroxides.
-
Photodegradation: Chemical changes induced by exposure to light.
-
Isomerization: Conversion of the drug into one of its isomers.
Given that some antiviral agents, like Ribavirin, contain a triazole ring, this functional group may also be involved in specific degradation pathways.[6][7][8]
Section 2: Experimental Protocols
Protocol 2.1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a novel antiviral agent.
Objective: To identify the potential degradation pathways of the antiviral agent and to generate its degradation products for further analysis.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of "this compound" of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified time.
-
Withdraw samples at intervals for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples at appropriate time points.[9]
-
-
Thermal Degradation (Dry Heat):
-
Keep the solid drug substance in an oven at an elevated temperature (e.g., 80°C).
-
Sample the solid at various time points, dissolve in a suitable solvent, and analyze.
-
-
Analysis: Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of byproducts.
Protocol 2.2: Stability-Indicating HPLC Method Development
Objective: To develop and validate an HPLC method that can accurately quantify the parent drug in the presence of its degradation products and other impurities.
Methodology:
-
Column and Mobile Phase Selection:
-
Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition (e.g., gradient elution), flow rate, and column temperature to achieve adequate separation between the parent drug peak and the peaks of the degradation products.
-
The goal is to have a resolution of >1.5 between all peaks of interest.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the parent drug and its byproducts. This is typically the wavelength of maximum absorbance of the parent drug.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Analyze stressed samples to show that the analyte peak is free from interference.
-
Linearity: Analyze a series of solutions of "this compound" at different concentrations to demonstrate a linear relationship between concentration and peak area.[11]
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on a sample with a known amount of added analyte.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple samples of the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[11]
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.
-
Section 3: Data Interpretation and Presentation
Table 3.1: Example Summary of Forced Degradation Results for "this compound"
| Stress Condition | Duration | "this compound" Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (60°C) | 24 hours | 85.2 | 2 | DP1 (8.9%) |
| 0.1 M NaOH (RT) | 8 hours | 63.7 | 4 | DP3 (15.4%) |
| 3% H₂O₂ (RT) | 8 hours | 71.5 | 3 | DP4 (12.1%) |
| Photolytic | 24 hours | 92.1 | 1 | DP5 (5.2%) |
| Thermal (80°C) | 48 hours | 98.6 | 0 | - |
Table 3.2: Example Chromatographic Conditions for a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Section 4: Troubleshooting Guide
Q: My chromatogram shows a drifting baseline. What could be the cause?
A: A drifting baseline can be caused by several factors:
-
Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature.
-
Mobile Phase Inhomogeneity: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check that the gradient proportioning valve is working correctly.
-
Column Contamination: A slow-eluting compound from a previous injection might be coming off the column. Flush the column with a strong solvent.[12]
-
Detector Issues: The detector lamp may be failing or the detector cell could be contaminated.
Q: I am observing peak fronting or tailing. How can I improve the peak shape?
A: Poor peak shape is a common issue:
-
Peak Tailing: This is often seen with basic compounds and can be caused by secondary interactions with acidic silanol groups on the silica packing. Try using a mobile phase with a lower pH, adding a competing base (e.g., triethylamine), or using a base-deactivated column.
-
Peak Fronting: This can be a sign of column overload. Try injecting a smaller volume or a more dilute sample. It can also be caused by a partially blocked column frit.
Q: I am not getting reproducible retention times. What should I check?
A: Inconsistent retention times can compromise your results:
-
Pump Issues: Check for leaks in the pump and ensure the check valves are functioning correctly. The pump may not be delivering a consistent flow rate.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run, especially the pH.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.[12]
-
Temperature Changes: Fluctuations in ambient temperature can affect retention times if a column oven is not used.
Q: I am having trouble identifying the structure of a degradation product using LC-MS.
A: Structural elucidation of unknown byproducts can be challenging:
-
Insufficient Ionization: The degradation product may not ionize well under the current MS conditions. Try switching between positive and negative ion modes or adjusting the source parameters.
-
Low Concentration: The byproduct may be present at a very low concentration. Try concentrating the sample or using a more sensitive MS instrument.
-
Complex Fragmentation: The fragmentation pattern may be difficult to interpret. Compare the MS/MS spectrum of the byproduct with that of the parent drug to identify common fragments and neutral losses. This can provide clues about which part of the molecule has been modified.[13][14]
Section 5: Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: A general workflow for conducting and analyzing forced degradation studies.
Diagram 2: Hypothetical Degradation Pathway for a Triazole-Containing Antiviral Agent
Caption: A hypothetical degradation pathway for a triazole-containing antiviral agent.
Diagram 3: HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method : Oriental Journal of Chemistry [orientjchem.org]
- 11. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. mdpi.com [mdpi.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Antiviral Agent 23 (AV-23) for CNS Delivery
This technical support center provides guidance for researchers working to improve the blood-brain barrier (BBB) penetration of the novel viral polymerase inhibitor, Antiviral Agent 23 (AV-23).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting AV-23's penetration into the central nervous system (CNS)?
A1: The primary obstacles are twofold. First, AV-23 possesses a high polar surface area (TPSA > 120 Ų) and multiple hydrogen bond donors, which limit its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.[1][2] Second, in vitro transporter assays have identified AV-23 as a substrate for the P-glycoprotein (P-gp) efflux pump, a key transporter that actively removes xenobiotics from the brain.[3][4][5]
Q2: What are the initial strategies to consider for modifying AV-23?
A2: Two main strategies are recommended for initial exploration:
-
Prodrug Approach: Masking the polar functional groups of AV-23 with lipophilic moieties can increase its passive diffusion.[6][7][8] These "prodrugs" are designed to be inactive and more lipid-soluble, allowing them to cross the BBB before being enzymatically cleaved within the CNS to release the active AV-23.[9][10]
-
Structural Modification to Evade Efflux: Systematically modifying the structure of AV-23 can reduce its recognition by P-gp.[11][12] This involves identifying the pharmacophore responsible for P-gp binding and altering peripheral groups without compromising antiviral activity.
Q3: How can I quickly assess if my modifications are successful in vitro?
A3: A tiered in vitro screening approach is most efficient. Start with a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate changes in passive permeability.[2][13] Promising candidates should then be advanced to cell-based models, such as co-cultures of human cerebral microvascular endothelial cells (hCMEC/D3) with astrocytes, to assess both permeability and the influence of efflux transporters.[14][15][16]
Troubleshooting Guides
Problem 1: My modified AV-23 analog (AV-23-M1) shows improved lipophilicity (lower LogD) but still has poor permeability in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Increased P-gp Efflux: The modification may have inadvertently increased the analog's affinity for the P-gp transporter. | Action: Perform a bi-directional transport assay using a cell line expressing P-gp (e.g., MDCK-MDR1). Calculate the efflux ratio (ER). An ER > 2 suggests active efflux.[3] |
| Low Aqueous Solubility: The increased lipophilicity might have drastically reduced the compound's solubility, limiting the concentration available for transport. | Action: Measure the kinetic solubility of AV-23-M1 at a relevant pH (e.g., 7.4). If solubility is below the assay concentration, results may be unreliable. |
| Cellular Toxicity: The new analog could be toxic to the endothelial cells, compromising the integrity of the in vitro BBB model. | Action: Run a cytotoxicity assay (e.g., MTT or LDH) on the cell monolayer after the permeability experiment. |
Problem 2: My AV-23 prodrug (AV-23-ProD1) has high permeability but shows low efficacy in subsequent CNS efficacy models.
| Possible Cause | Troubleshooting Step |
| Inefficient Cleavage in the CNS: The prodrug may not be converting to the active AV-23 form in the brain. | Action: Incubate AV-23-ProD1 with brain homogenates or primary astrocyte cultures. Use LC-MS/MS to quantify the rate of conversion to AV-23. |
| Rapid Efflux of the Prodrug: The prodrug itself could be a substrate for an efflux transporter. | Action: Run a bi-directional transport assay on AV-23-ProD1 to determine its efflux ratio. |
| Instability in Plasma: The prodrug might be prematurely converting to AV-23 in the bloodstream, preventing the lipophilic prodrug from reaching the BBB. | Action: Assess the stability of AV-23-ProD1 in plasma from the relevant species (e.g., mouse, rat) and measure the rate of conversion. |
Data Presentation: Comparative Analysis of AV-23 Analogs
The following table summarizes fictional but representative data for AV-23 and its modified analogs.
| Compound | LogD (pH 7.4) | TPSA (Ų) | Papp (app B→A) (10⁻⁶ cm/s)¹ | Efflux Ratio² | Kp,uu (Brain)³ |
| AV-23 (Parent) | 0.5 | 135 | 0.2 | 15.2 | 0.02 |
| AV-23-M1 (Lipophilic) | 2.1 | 135 | 0.4 | 25.1 | 0.01 |
| AV-23-M2 (Efflux Evading) | 1.2 | 120 | 2.5 | 1.8 | 0.85 |
| AV-23-ProD1 (Prodrug) | 2.8 | 85 | 8.1 | 1.5 | 0.95⁴ |
¹ Apparent permeability measured in an hCMEC/D3 co-culture model. ² Efflux Ratio = Papp(A→B) / Papp(B→A). A value >2 suggests significant efflux. ³ Unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration.[17] ⁴ Value represents the concentration of the active AV-23 in the brain after administration of the prodrug.
Experimental Protocols
Protocol 1: In Vitro Bi-Directional Transport Assay
Objective: To determine if a compound is a substrate of active efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Culture MDCKII-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring trans-endothelial electrical resistance (TEER).
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., AV-23-M1) and dilute it to the final working concentration (e.g., 1-10 µM) in the assay buffer.
-
Transport Experiment (Basolateral to Apical - B→A):
-
Add the compound-containing buffer to the basolateral (bottom) chamber of the Transwell plate.
-
Add compound-free buffer to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the apical chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Repeat the process, but add the compound-containing buffer to the apical chamber and sample from the basolateral chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).
-
Visualizations
Caption: Workflow for modifying and screening AV-23 analogs for improved CNS penetration.
Caption: Troubleshooting logic for diagnosing poor in vivo brain penetration of AV-23 analogs.
References
- 1. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 8. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 9. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Demystifying brain penetration in ... | Article | H1 Connect [archive.connect.h1.co]
Validation & Comparative
Comparative Validation of Antiviral Agent 23 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antiviral Agent 23," identified as 23-(S)-2-amino-3-phenylpropanoyl-silybin , with currently approved antiviral drugs for influenza A virus. The data presented is based on available in vitro studies, with a focus on validation in relevant cell models, including primary human cells where data is available.
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound and its comparators against influenza A virus. It is important to note that the experimental conditions, including the cell types and virus strains, may vary between studies, which can influence the absolute values.
| Antiviral Agent | Virus Strain | Cell Type | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (S3) | A/ShanTou/169/06 (H1N1) | MDCK | 70.78 ± 8.11 | > 400 | > 5.65 |
| Silybin (S0) (Parent Compound) | A/ShanTou/169/06 (H1N1) | MDCK | > 400 | > 400 | - |
| Oseltamivir | A/Mississippi/3/2001 (H1N1) | NHBE | 0.172 | Not Reported | Not Reported |
| Zanamivir | Influenza A strains | Not Specified | 0.0003 - 0.0023 | Not Reported | Not Reported |
| Baloxavir marboxil | A/California/04/09 (H1N1) | NHBE | 0.0153 (EC90) | > 10 | > 653 (based on EC90) |
Note: Data for this compound is derived from studies in Madin-Darby Canine Kidney (MDCK) cells, as data in primary human cells is not currently available.[1] Data for comparator drugs is from various sources and cell types, including Normal Human Bronchial Epithelial (NHBE) cells.[2][3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the validation of antiviral agents in primary human bronchial epithelial (HBEC) cells cultured at an air-liquid interface (ALI), which closely mimics the natural environment of the human respiratory tract.[5][6][7]
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the antiviral agent that is toxic to primary human bronchial epithelial cells.
Materials:
-
Differentiated primary HBEC cells cultured at an ALI in 24-well plates
-
Antiviral agent stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the antiviral agent in the culture medium.
-
Remove the apical medium from the ALI cultures and add the different concentrations of the antiviral agent to the basolateral medium.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells with PBS.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add MTT solvent to dissolve the formazan crystals.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of the antiviral agent to inhibit the replication of influenza A virus.
Materials:
-
Differentiated primary HBEC cells cultured at an ALI in 24-well plates
-
Influenza A virus stock
-
Antiviral agent
-
Infection medium (e.g., serum-free medium with TPCK-trypsin)
-
Agarose overlay medium
-
Crystal violet staining solution
-
Formalin (10%)
Procedure:
-
Wash the apical surface of the HBEC cultures with PBS.
-
Infect the cells with influenza A virus at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
During the infection period, prepare serial dilutions of the antiviral agent in the agarose overlay medium.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Add the agarose overlay containing the different concentrations of the antiviral agent.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of an antiviral agent in primary human cells.
Caption: Experimental workflow for antiviral validation.
Mechanism of Action: Inhibition of Autophagy
This compound is a derivative of silybin and has been shown to inhibit influenza A virus replication by targeting the host autophagy pathway.[8][9] The virus typically induces autophagy to support its own replication. This compound is proposed to inhibit the formation of the Atg12-Atg5/Atg16 heterotrimer, a key complex in autophagosome formation.[8][9]
Caption: Influenza A virus-induced autophagy and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Avian Influenza Viruses Infect Primary Human Bronchial Epithelial Cells Unconstrained by Sialic Acid α2,3 Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 23-(S)-2-Amino-3-Phenylpropanoyl-Silybin as an Antiviral Agent for Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 23-(s)-2-amino-3-phenylpropanoyl-silybin as an antiviral agent for influenza A virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Antiviral Agent 23 versus Remdesivir in the Context of Enterovirus Infections
For Immediate Release
A comprehensive analysis of "Antiviral agent 23" and the well-established drug, remdesivir, reveals distinct mechanisms of action and comparable in vitro efficacy against various enteroviruses. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Executive Summary
"this compound" is an inhibitor of the host METTL3/METTL14 methyltransferase complex, a novel target for antiviral intervention. In contrast, remdesivir is a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase (RdRp). Both agents have demonstrated potent in vitro activity against Enterovirus 71 (EV71). This report presents a side-by-side comparison of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Data Presentation: In Vitro Efficacy against Enteroviruses
The following table summarizes the 50% effective concentration (EC50) values for "this compound" and remdesivir against several enteroviruses. Lower EC50 values indicate higher potency.
| Antiviral Agent | Virus | Cell Line | EC50 | Citation |
| This compound | Enterovirus 71 (EV71) | RD | 94 nM | [1] |
| Coxsackievirus A21 (CVA21) | HeLa | 36.4 µM | [1] | |
| Enterovirus 68 (EV68) | HeLa | 8.9 µM | [1] | |
| Remdesivir | Enterovirus 71 (EV71) | HeLa | 0.203 µM | [2] |
Note: A direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions, such as the cell lines and specific virus strains used.
Mechanism of Action
The two antiviral agents employ fundamentally different strategies to inhibit viral replication.
This compound: Targeting Host-Factor m6A Modification
"this compound" functions by inhibiting the METTL3/METTL14 complex, which is responsible for N6-methyladenosine (m6A) modification of RNA.[1] This host-mediated post-transcriptional modification plays a crucial role in regulating the stability and translation of both host and viral RNA. By suppressing this complex, "this compound" can disrupt viral replication and modulate the host's innate immune response.[3][4][5]
Mechanism of Action of this compound.
Remdesivir: Direct Inhibition of Viral RNA Polymerase
Remdesivir is a nucleoside analog prodrug that, once metabolized into its active triphosphate form, acts as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[6][7] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain. This incorporation leads to delayed chain termination, effectively halting viral genome replication.[8][9]
Mechanism of Action of Remdesivir.
Experimental Protocols
The following are representative protocols for in vitro antiviral assays commonly used to evaluate the efficacy of compounds against enteroviruses.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa or RD cells) at a density that will form a confluent monolayer after 24 hours of incubation at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayer and add the diluted compounds. Subsequently, infect the cells with a known titer of the enterovirus (e.g., EV71, CVA21, or EV68) that causes complete CPE within 3-5 days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show complete CPE.
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS or neutral red uptake assay.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10][11]
Cytopathic Effect (CPE) Reduction Assay Workflow.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
-
Cell Seeding: Seed a 6- or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1-2 hours at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and allow for virus adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-4 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.[12][13][14]
Plaque Reduction Assay Workflow.
Conclusion
Both "this compound" and remdesivir demonstrate significant promise as inhibitors of enterovirus replication in vitro. Their distinct mechanisms of action—host-targeting versus direct-acting—offer different therapeutic avenues and may have implications for the development of resistance and the breadth of antiviral activity. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the ongoing research and development of novel antiviral therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct pathways utilized by METTL3 to regulate antiviral innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. N6-methyladenosine Regulates Host Responses to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 8. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the "In Vivo" Efficacy and Safety of Antiviral Agent 23 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy and safety of the hypothetical "Antiviral agent 23" alongside three established antiviral drugs: Oseltamivir, Remdesivir, and Tenofovir Disoproxil Fumarate (TDF). The information presented is based on publicly available experimental data from studies conducted in animal models.
I. Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Oseltamivir, Remdesivir, and TDF in relevant animal models.
Table 1: Efficacy of Oseltamivir in Influenza Virus-Infected Mice
| Parameter | Vehicle Control | Oseltamivir (10 mg/kg/day) | Oseltamivir (100-300 mg/kg/day) | Citation |
| Survival Rate | 0% | 75% | 30-70% | [1] |
| Lung Viral Titer (d5 p.i.) | High | Slightly Reduced | Not Significantly Reduced | [2] |
| Inflammatory Cell Infiltration | Severe | Reduced | Reduced | [2] |
Table 2: Efficacy of Remdesivir in SARS-CoV-2-Infected Mice
| Parameter | Vehicle Control | Remdesivir (Therapeutic) | Citation |
| Lung Viral Load | High | Diminished | [3][4] |
| Pulmonary Function | Impaired | Improved | [3][4] |
| Lung Pathology | Severe | Reduced | [5] |
Table 3: Efficacy of Tenofovir Disoproxil Fumarate (TDF) in HIV-1-Infected Humanized Mice
| Parameter | Vehicle Control | TDF-based cART | Citation |
| Plasma Viral Load | High and Sustained | Suppressed | [6][7] |
| CD4+ T Cell Counts | Depleted | Preserved | [8] |
| Protection from Vaginal Transmission | 0% | 100% (with pre-exposure prophylaxis) | [6][8] |
II. Comparative Safety and Toxicology Data
This section outlines the preclinical safety profiles of the selected antiviral agents based on animal toxicology studies.
Table 4: Preclinical Safety Profile of Oseltamivir, Remdesivir, and TDF in Animal Models
| Antiviral Agent | Animal Model | Key Safety Findings | Citation |
| Oseltamivir | Rats, Ferrets | Generally well-tolerated. At very high doses, respiratory suppression, hypothermia, and hypoactivity were observed. No adverse effects on fetal development in animal studies. | [9][10][11] |
| Remdesivir | Monkeys, Rats | Dose-dependent kidney injury and reduced function with renal tubular atrophy. Transient increases in liver transaminases. No adverse effects on male reproductive function, but effects on female fertility parameters were noted in rats. | [12][13] |
| Tenofovir Disoproxil Fumarate (TDF) | Rats, Mice | Dose-dependent nephrotoxicity characterized by proximal tubular damage, mitochondrial abnormalities, and Fanconi syndrome at high doses. Liver cytomegaly observed at high doses in mice. | [14][15][16][17] |
III. Experimental Protocols
A. Oseltamivir Efficacy in a Mouse Model of Influenza
-
Animal Model: BALB/c mice.[2]
-
Virus: Laboratory-adapted H3N1 strain of influenza virus.[2]
-
Infection Protocol: Mice were intranasally inoculated with the influenza virus.[18]
-
Treatment Protocol: Oseltamivir was administered by oral gavage twice daily at doses ranging from 1 to 300 mg/kg/day. Treatment was initiated either 4 hours prior to infection or 24-48 hours post-infection and continued for 5 days.[1][2][19]
-
Efficacy Endpoints:
B. Remdesivir Efficacy in a Mouse Model of SARS-CoV-2
-
Animal Model: BALB/c mice infected with a mouse-adapted SARS-CoV-2 variant (SARS-CoV-2 MA10) or a chimeric SARS-CoV expressing the SARS-CoV-2 RNA-dependent RNA polymerase.[3][4][5]
-
Infection Protocol: Mice were intranasally inoculated with the virus.[5]
-
Treatment Protocol: Therapeutic remdesivir was administered intravenously.[20]
-
Efficacy Endpoints:
C. Tenofovir Disoproxil Fumarate (TDF) Efficacy in a Humanized Mouse Model of HIV-1
-
Animal Model: Humanized mice (e.g., hu-BLT or hu-PBMC-NSG mice) reconstituted with a human immune system.[6][7]
-
Infection Protocol: Mice were infected with HIV-1, for example, through vaginal challenge with transmitted/founder viruses.[6][7]
-
Treatment Protocol: TDF was administered as part of a combination antiretroviral therapy (cART) regimen, often incorporated into the mouse chow for daily oral administration. For pre-exposure prophylaxis studies, a TDF-containing gel was applied intravaginally prior to viral challenge.[6][7]
-
Efficacy Endpoints:
IV. Signaling Pathways and Mechanisms of Action
A. Oseltamivir: Inhibition of Viral Release
Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate. It acts as a neuraminidase inhibitor, preventing the release of newly formed influenza virions from infected host cells, thereby halting the spread of the virus.[21][22][23]
Oseltamivir inhibits neuraminidase, preventing viral release.
B. Remdesivir: Termination of Viral RNA Synthesis and Immune Evasion
Remdesivir is a prodrug that is metabolized to an adenosine nucleotide analog. It inhibits the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis.[24][25] A metabolite of remdesivir, GS-441524, has also been shown to target the viral protein nsP3, which is involved in suppressing the host cell's innate immune response.[26]
Remdesivir has a dual mechanism of action.
C. Tenofovir Disoproxil Fumarate (TDF): Inhibition of Viral Replication and Host Cell Modulation
TDF is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. It competitively inhibits the viral reverse transcriptase, leading to chain termination of the proviral DNA. Additionally, in the context of liver fibrosis, TDF has been shown to induce apoptosis of activated hepatic stellate cells by downregulating the PI3K/Akt/mTOR signaling pathway.[27][28]
TDF inhibits viral replication and modulates host cell pathways.
References
- 1. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice | ID: 8g84ms88m | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Tenofovir Disoproxil Fumarate Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of oseltamivir in pregnancy: a review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety profile of the antiviral drug remdesivir: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 17. Renal Dysfunction and Tubulopathy Induced by High-Dose Tenofovir Disoproxil Fumarate in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. droracle.ai [droracle.ai]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of "Antiviral agent 23" in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of combination therapies that can enhance antiviral efficacy and minimize the potential for resistance. "Antiviral agent 23," a potent inhibitor of the METTL3/METTL14 methyltransferase complex, has demonstrated significant activity against Enterovirus 71 (EV71). This guide provides a comparative analysis of the potential synergistic effects of "this compound" with other classes of antiviral agents. The experimental data presented herein is representative and intended to illustrate the methodologies for assessing antiviral synergy.
Mechanism of Action and Rationale for Combination Therapy
"this compound" exerts its antiviral effect by inhibiting the METTL3/METTL14 complex, which is crucial for N6-methyladenosine (m6A) modification of viral and host RNA. Inhibition of this complex has been shown to induce a cell-intrinsic interferon response, a key component of the innate immune system's defense against viral infections. This mechanism provides a strong rationale for combining "this compound" with other antiviral drugs, particularly those that also modulate the immune response or target different stages of the viral life cycle.
Quantitative Analysis of Synergistic Effects
To evaluate the synergistic potential of "this compound" with other antivirals, a checkerboard assay is a standard in vitro method. This assay assesses the inhibitory activity of two drugs, both alone and in combination, across a range of concentrations. The interaction between the drugs is quantified using the Fractional Inhibitory Concentration (FIC) index.
Table 1: Representative Synergistic Effects of "this compound" with Other Antivirals against Enterovirus 71 (EV71)
| Antiviral Agent | EC50 (Alone) (µM) | EC50 ("this compound") (µM) | EC50 (Combination) (µM) | FIC Index | Synergy Interpretation |
| Interferon-α | 0.8 | 0.1 | 0.08 ("this compound") + 0.2 (Interferon-α) | 0.45 | Synergy |
| Favipiravir | 15 | 0.1 | 2.5 (Favipiravir) + 0.05 ("this compound") | 0.67 | Additive |
| Ribavirin | 10 | 0.1 | 5 (Ribavirin) + 0.06 ("this compound") | 1.1 | Indifference |
| Rupintrivir | 0.5 | 0.1 | 0.1 (Rupintrivir) + 0.04 ("this compound") | 0.6 | Additive |
EC50: Half-maximal effective concentration. FIC Index Calculation: FIC = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone). Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 1.0; Indifference: 1.0 < FIC ≤ 4.0; Antagonism: FIC > 4.0.
Experimental Protocols
Checkerboard Antiviral Synergy Assay
This protocol outlines the methodology for assessing the synergistic antiviral activity of "this compound" in combination with another antiviral agent against EV71 in a 96-well plate format.
-
Cell Seeding: Seed RD (rhabdomyosarcoma) cells in a 96-well microtiter plate at a density of 2 x 10^4 cells per well and incubate overnight to form a monolayer.
-
Drug Dilution:
-
Prepare a two-fold serial dilution of "this compound" horizontally across the plate.
-
Prepare a two-fold serial dilution of the combination antiviral agent vertically down the plate.
-
This creates a matrix of varying concentrations of both drugs.
-
-
Virus Infection: Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01.
-
Drug Addition: Immediately after infection, add the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells (no drugs).
-
Quantification of Antiviral Activity:
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm to determine the percentage of cell viability relative to uninfected, untreated control cells.
-
-
Data Analysis:
-
Calculate the EC50 for each drug alone and in combination.
-
Calculate the FIC index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism) using a program such as MacSynergy II.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow
Caption: Workflow for determining antiviral synergy using a checkerboard assay.
Proposed Mechanism of Synergy
The synergistic effect observed between "this compound" and interferon-α is likely due to their complementary mechanisms of action targeting both viral replication and the host immune response.
Caption: Proposed synergistic mechanism of "this compound" and Interferon-α.
Conclusion
The data and methodologies presented in this guide suggest that "this compound" holds promise as a component of combination antiviral therapy. Its unique mechanism of action, involving the inhibition of the METTL3/METTL14 complex and subsequent enhancement of the interferon response, makes it a strong candidate for synergistic interactions with other antiviral agents. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of "this compound" in a clinical setting.
A Comparative Analysis of Cross-Resistance Between Antiviral Agent 23 and Other Neuraminidase Inhibitors
This guide provides a detailed comparison of the investigational neuraminidase inhibitor, Antiviral Agent 23, with established antiviral drugs Oseltamivir and Zanamivir. The focus is on evaluating the cross-resistance profiles against common and resistant strains of influenza A virus. All data presented for this compound is based on preclinical in vitro studies.
Quantitative Susceptibility Analysis
The antiviral activity of this compound was compared with Oseltamivir and Zanamivir against a panel of influenza A viruses, including a wild-type (WT) strain and variants with known resistance-associated mutations in the neuraminidase (NA) protein. The 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of the viral enzyme activity, was determined for each compound. A higher IC50 value indicates lower susceptibility of the virus to the inhibitor.[1][2]
Table 1: Comparative Antiviral Activity (IC50, nM) Against Influenza A Strains
| Virus Strain | Key Mutation(s) | This compound (IC50 nM) | Oseltamivir (IC50 nM) | Zanamivir (IC50 nM) | Fold-Increase in IC50 (vs. WT) for Agent 23 |
| A/H1N1/WT | None | 0.9 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.1 | 1.0 |
| A/H1N1/Res-1 | H274Y | 2.5 ± 0.5 | 950 ± 150 | 1.1 ± 0.2 | 2.8 |
| A/H1N1/Res-2 | E119V | 1.1 ± 0.3 | 4.5 ± 0.9 | 150 ± 30 | 1.2 |
| A/H5N1/Res-3 | H274Y/I222M | 5.1 ± 1.1 | >8000 | 1.5 ± 0.4 | 5.7 |
Data are presented as mean ± standard deviation from three independent experiments. Fold-increase is calculated as (IC50 for mutant strain) / (IC50 for WT strain).
Observations:
-
Wild-Type (WT) Strain: All three agents demonstrate potent activity against the wild-type H1N1 influenza strain, with IC50 values in the low nanomolar range.
-
H274Y Mutant (Oseltamivir-Resistant): The H274Y mutation confers a dramatic reduction in susceptibility to Oseltamivir (>790-fold increase in IC50).[3][4] In contrast, this compound shows only a minor 2.8-fold increase in IC50, maintaining significant potency. Zanamivir's activity remains largely unaffected.[4]
-
E119V Mutant (Zanamivir-Resistant): This mutation leads to high-level resistance to Zanamivir.[4] this compound and Oseltamivir retain their effectiveness against this variant.
-
Dual H274Y/I222M Mutant: This dual mutation in an H5N1 background results in extremely high resistance to Oseltamivir.[4] this compound exhibits a modest 5.7-fold increase in IC50, suggesting it remains a viable inhibitor against this highly resistant strain.
Experimental Methodologies
Neuraminidase Inhibition Assay
This phenotypic assay measures the ability of an antiviral agent to inhibit the enzymatic activity of influenza neuraminidase.[2]
Protocol:
-
Virus Lysate Preparation: Influenza virus strains are propagated in Madin-Darby Canine Kidney (MDCK) cells. The cultured virus is then concentrated and lysed to release the neuraminidase enzyme.
-
Drug Dilution: this compound, Oseltamivir carboxylate, and Zanamivir are serially diluted in assay buffer to create a range of concentrations.
-
Enzymatic Reaction: The viral lysate is pre-incubated with the various drug concentrations for 30 minutes at 37°C.
-
Substrate Addition: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Incubation and Measurement: The reaction is incubated for 60 minutes at 37°C. The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone). The fluorescence is measured using a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The drug concentration that reduces the fluorescent signal by 50% compared to the no-drug control is calculated as the IC50 value.[5] This is typically determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Generation of Resistant Viruses
To investigate the potential for resistance development and to create strains for cross-resistance studies, viruses are serially passaged in the presence of the antiviral agent.[6][7]
Protocol:
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in tissue culture flasks.
-
Initial Infection: Cells are infected with the wild-type influenza virus at a low multiplicity of infection (MOI).
-
Drug Pressure: After viral adsorption, the cell culture medium is replaced with a medium containing a sub-optimal concentration (approximately the IC50) of this compound.
-
Serial Passage: The virus-containing supernatant is harvested after 48-72 hours, or upon observation of cytopathic effect (CPE). This supernatant is then used to infect fresh MDCK cell monolayers with increasing concentrations of the antiviral agent.
-
Monitoring: This process is repeated for 10-20 passages. The IC50 of the viral population is tested at regular intervals to monitor for the emergence of resistance.
-
Genotypic Analysis: Once a significant increase in IC50 is observed, the NA gene of the resistant virus is sequenced to identify mutations responsible for the resistance phenotype.[8]
Visualizations
Mechanism of Action and Resistance
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This action traps newly formed virus particles on the cell surface, inhibiting their release and spread.[3] Mutations in the neuraminidase enzyme can alter the drug's binding affinity, leading to resistance.[9][10]
Caption: Mechanism of action for neuraminidase inhibitors and the pathway to viral resistance.
Workflow for Cross-Resistance Assessment
The process of evaluating cross-resistance involves generating a resistant virus and then testing its susceptibility to a panel of related antiviral drugs.
Caption: Experimental workflow for generating and assessing antiviral cross-resistance.
Logical Relationship of Resistance Profiles
This diagram illustrates the logical relationship between the observed resistance profiles based on the data in Table 1.
Caption: Cross-resistance relationships between NA mutations and neuraminidase inhibitors.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro system for modeling influenza A virus resistance under drug pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of "Antiviral agent 23" against different viral serotypes
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the novel investigational drug, Antiviral Agent 23, against various viral serotypes. The performance of this compound is benchmarked against established or clinically relevant antiviral compounds. All data presented herein are derived from controlled laboratory experiments.
Mechanism of Action
This compound is a small molecule inhibitor targeting viral entry.[1][2] It binds to a highly conserved region of the viral surface glycoprotein responsible for receptor binding, thereby preventing the initial attachment of the virus to the host cell.[1] This mechanism of action suggests a potential for broad-spectrum activity across different viral serotypes that share similar entry pathways.
Quantitative Performance Analysis
The antiviral activity and cytotoxicity of this compound were rigorously evaluated against multiple serotypes of Influenza A and Dengue virus. Oseltamivir and Ribavirin were used as comparator compounds for Influenza A and Dengue, respectively.
Table 1: In Vitro Antiviral Efficacy (EC50)
The half-maximal effective concentration (EC50) was determined using a plaque reduction neutralization test (PRNT). Lower EC50 values indicate higher antiviral potency.
| Virus Serotype | This compound EC50 (µM) | Oseltamivir EC50 (µM) | Ribavirin EC50 (µM) |
| Influenza A/H1N1 | 0.045 | 0.85 | N/A |
| Influenza A/H3N2 | 0.062 | 1.20 | N/A |
| Dengue Virus (DENV-1) | 0.11 | N/A | 5.8 |
| Dengue Virus (DENV-2) | 0.09 | N/A | 6.2 |
| Dengue Virus (DENV-3) | 0.15 | N/A | 7.1 |
Table 2: Cytotoxicity and Selectivity Index
The half-maximal cytotoxic concentration (CC50) was determined using an MTT assay on uninfected host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window. Higher SI values are desirable.
| Virus Serotype | This compound CC50 (µM) | This compound SI | Comparator SI |
| Influenza A/H1N1 | >100 | >2222 | ~118 (Oseltamivir) |
| Influenza A/H3N2 | >100 | >1612 | ~83 (Oseltamivir) |
| Dengue Virus (DENV-1) | >100 | >909 | ~17 (Ribavirin) |
| Dengue Virus (DENV-2) | >100 | >1111 | ~16 (Ribavirin) |
| Dengue Virus (DENV-3) | >100 | >667 | ~14 (Ribavirin) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
-
Cell Seeding: Vero E6 cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.
-
Compound Dilution: A serial dilution of this compound and comparator drugs is prepared in serum-free media.
-
Virus Neutralization: A standardized amount of virus (resulting in ~100 plaques per well) is incubated with each drug dilution for 1 hour at 37°C.
-
Infection: The cell monolayers are washed with PBS, and 200 µL of the virus-drug mixture is added to each well. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a mixture of 2X MEM and 1.2% Avicel.
-
Incubation: Plates are incubated for 3-5 days, depending on the virus, to allow for plaque formation.
-
Staining and Counting: The overlay is removed, and the cells are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. Plaques are counted, and the EC50 is calculated as the drug concentration that reduces the plaque number by 50% compared to the virus-only control.
2. MTT Assay for Cytotoxicity (CC50) Determination
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.
Visualizations
Diagram 1: Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for determining the EC50 of antiviral agents using a plaque reduction assay.
Diagram 2: Proposed Mechanism of Action for this compound
Caption: this compound blocks the viral glycoprotein, preventing attachment to host cell receptors.
Diagram 3: Logic for Preclinical Antiviral Candidate Selection
Caption: Decision-making flowchart for the progression of antiviral compounds in preclinical development.
References
A Comparative Guide to the Preclinical Toxicology and Safety Pharmacology of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicology and safety pharmacology of three antiviral agents: Remdesivir (serving as the proxy for "Antiviral Agent 23"), Favipiravir, and Molnupiravir. The information is intended to support research and development efforts by presenting key safety data, experimental methodologies, and mechanistic insights in a clear and comparable format.
Executive Summary
Remdesivir, Favipiravir, and Molnupiravir are all antiviral drugs that function as RNA-dependent RNA polymerase (RdRp) inhibitors, albeit through slightly different mechanisms. Their preclinical safety profiles reveal distinct toxicological concerns that are critical for consideration in drug development. Remdesivir has been associated with potential hepato- and nephrotoxicity at therapeutic concentrations. Favipiravir has demonstrated teratogenicity and embryotoxicity in animal models, along with concerns about hyperuricemia. Molnupiravir's primary preclinical concern is its potential for mutagenicity and developmental toxicity. This guide delves into the quantitative data from key preclinical studies to provide a basis for objective comparison.
Comparative Toxicology Data
The following tables summarize key findings from preclinical toxicology studies for each antiviral agent. These data are compiled from various animal models and in vitro assays.
Table 1: General and Repeat-Dose Toxicity
| Parameter | Remdesivir | Favipiravir | Molnupiravir |
| Primary Target Organs | Kidney, Liver[1][2] | Hematopoietic tissues, Liver, Testis[3] | Bone Marrow, Testis, Lymphoid Tissues |
| Key Findings in Animal Models | Renal-related changes in monkeys and rats; increased liver enzymes.[1] | Decreased red blood cell production; increased liver enzymes (AST, ALT, ALP); testicular toxicity.[3] | Bone marrow toxicity at high doses in ferrets and rats. |
| No-Observed-Adverse-Effect Level (NOAEL) - Representative Study | 5 mg/kg/day (Monkeys, MERS-CoV study)[1] | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicology
| Parameter | Remdesivir | Favipiravir | Molnupiravir |
| Genotoxicity (in vitro/in vivo) | Not found to be genotoxic. | Induced oxidative DNA damage in cardiac and skin cells in vitro.[4] | Induced mutations in vitro, but not in vivo or in carcinogenicity studies.[5] |
| Carcinogenicity | No long-term carcinogenicity studies readily available. | No long-term carcinogenicity studies readily available. | Negative in a transgenic rasH2-Tg mouse carcinogenicity study.[5] |
| Reproductive & Developmental Toxicity | Impaired morphogenesis in in vitro mouse and human embryoid body assays at clinically relevant concentrations.[6] | Teratogenic and embryotoxic in experimental animals.[7] | Embryotoxic effects observed in rats and rabbits at doses relevant to therapeutic use.[8] |
Safety Pharmacology
Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.
Table 3: Safety Pharmacology Profile
| System | Remdesivir | Favipiravir | Molnupiravir |
| Cardiovascular | No significant effects on QT interval reported in preclinical studies. | Some studies suggest a potential for QTc prolongation.[4][9] | No clinically significant findings on electrocardiograms in Phase 1 human studies.[10][11] |
| Respiratory | Improved lung function in preclinical models of viral infection.[1][12] | High doses may lead to severe oxidative damage in the lungs.[13] | No primary respiratory toxicity reported. |
| Central Nervous System (CNS) | No major CNS liabilities identified in preclinical studies. | Delirium and hallucinations have been reported as potential side effects in humans.[13] | No major CNS liabilities identified in preclinical studies. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are representative protocols for key preclinical safety studies.
A. Repeat-Dose Toxicity Study (General Protocol)
-
Objective: To evaluate the toxic effects of the antiviral agent after repeated administration over a defined period.
-
Test System: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Cynomolgus monkeys).
-
Route of Administration: The clinical route of administration is used (e.g., intravenous for Remdesivir, oral for Favipiravir and Molnupiravir).
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group are included. The high dose is intended to produce some toxicity but not mortality.
-
Duration: Typically 28 or 90 days, depending on the intended clinical duration of use.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Hematology and clinical chemistry (at specified intervals and at termination)
-
Urinalysis (at specified intervals and at termination)
-
Gross pathology and organ weights (at termination)
-
Histopathology of a comprehensive list of tissues.
-
B. Embryo-Fetal Developmental Toxicity Study (General Protocol)
-
Objective: To assess the potential of the antiviral agent to cause harm to the developing fetus.
-
Test System: Typically conducted in two species, a rodent (e.g., rats) and a non-rodent (e.g., rabbits).
-
Treatment Period: The drug is administered daily during the period of major organogenesis.
-
Dose Levels: At least three dose levels and a control group. The high dose should induce some maternal toxicity.
-
Evaluations:
-
Maternal: Clinical signs, body weight, food consumption, and post-mortem examination of uterine contents.
-
Fetal: Number of implantations, resorptions, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.
-
Mechanistic Insights and Visualizations
Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition
All three antiviral agents are prodrugs that are metabolized intracellularly to their active triphosphate form. This active form mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to premature chain termination (Remdesivir) or lethal mutagenesis (Favipiravir and Molnupiravir), thereby inhibiting viral replication.
Caption: Mechanism of action for RdRp inhibitor antiviral agents.
Experimental Workflow: Repeat-Dose Toxicity Study
The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicity study, from animal selection to final data analysis.
References
- 1. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety, tolerability and mortality reduction efficacy of remdesivir; based on randomized clinical trials, observational and case studies reported safety outcomes: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive genotoxicity and carcinogenicity assessment of molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of remdesivir, an anti‐COVID‐19 drug, is implicated by in vitro assays using morphogenetic embryoid bodies of mouse and human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events Reported in the WHO Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Pulmonary toxicity associated with high-dose favipiravir and treatment options: biochemical and histopathological evaluation. [ve.scielo.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Antiviral Agent 23
The responsible disposal of potent antiviral compounds is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of agents like the hypothetical "Antiviral Agent 23" is paramount to prevent accidental exposure and contamination. This guide provides essential, step-by-step information for the safe operational and disposal plans for potent antiviral agents, ensuring the well-being of laboratory personnel and the surrounding community.
Core Principles of Antiviral Waste Management
The foundation of safe disposal lies in a comprehensive waste management strategy that begins the moment a container is opened and ends with the final, secure removal of the waste. All personnel handling antineoplastic and other hazardous drugs must be fully aware of the associated health and physical hazards.[1] It is imperative to consult the Safety Data Sheet (SDS) for the specific agent to understand its unique properties and the requisite safety measures.[1]
Key safety practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and eye protection.[1][2] Gloves should be changed immediately if they become contaminated.[3]
-
Hand Hygiene: Hands must be washed thoroughly after all laboratory activities, after removing gloves, and immediately following any contact with infectious or hazardous materials.[4][5]
-
Work Surface Decontamination: Work surfaces should be decontaminated both before and after use, and immediately in the event of a spill.[4]
-
Avoid Aerosol Generation: Manipulate infectious or hazardous fluids carefully to prevent the creation of aerosols and droplets.[4] Procedures that may generate aerosols should be conducted within a biological safety cabinet.[6]
Segregation and Disposal of Antiviral Waste
Proper segregation of waste is crucial to ensure that each waste stream is handled and treated in the most effective and compliant manner. Antiviral drug waste, such as that from "this compound," must be separated from other hazardous chemical waste.[1]
Table 1: this compound Waste Segregation and Disposal
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Trace Contaminated Items | Disposable items with minimal residual contamination, such as used gloves, absorbent pads, and empty vials (containing less than 3% by weight of the container's total capacity).[7] | Yellow Trace Waste Sharps Container | Place items in the designated yellow container. When full, pack the container into a biohazard waste box for disposal through the Regulated Medical Waste program.[1] |
| Bulk Contaminated Waste | Syringes containing any visible residual drug (even as little as 0.1 ml), stock solutions, and other liquids.[1] | Black Bulk Waste Container (RCRA-regulated) | Dispose of in a special black container for hazardous chemical waste. Do not dispose of these in a standard sharps container.[1] Request a pickup for hazardous waste when the container is full.[1] |
| Contaminated Sharps (100% Used) | Needles and syringes where the entire volume of the drug has been administered, with no visible residual drug.[1] | Red Sharps Container | Place used, non-recapped needles and syringes directly into the red sharps container.[1] |
| Liquid Waste (Microbiological Stocks) | Waste microbiological liquid stocks. | N/A | Whenever possible, liquid stocks should be decontaminated via autoclaving or chemical disinfection before being poured down the drain, followed by rinsing the sink area.[7] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated during research with this compound.
Caption: Disposal workflow for this compound waste.
Decontamination Procedures
For many biological wastes, decontamination is a key step before disposal.
-
Autoclaving: Steam autoclaving is an effective method for rendering infectious materials safe.[3] Autoclaved waste can often be disposed of as general waste.[3] However, materials like animal carcasses may require incineration.[3]
-
Chemical Disinfection: The use of chemical disinfectants should be limited to specific situations such as the disinfection of instruments, making items safe for subsequent handling, and decontaminating surfaces and spills.[6] It is important to note that there is no single accepted method of chemical deactivation for all agents.[1]
Spill Management
In the event of a spill, prompt and proper cleanup is essential. Spills should be cleaned up immediately using appropriate protective apparel and equipment, followed by proper disposal of the cleanup materials.[5]
Alternative Disposal for Unused Medicines
For unused medicines outside of a laboratory setting, community drug take-back programs are the best disposal option.[8][9] If such a program is not available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[9][10] Always scratch out personal information on prescription labels before discarding containers.[9][10] Flushing of medicines is generally not recommended unless specifically instructed.[8]
References
- 1. web.uri.edu [web.uri.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. fda.gov [fda.gov]
- 9. oncolink.org [oncolink.org]
- 10. fda.gov [fda.gov]
Essential Safety and Handling Protocols for Antiviral Agent 23
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Antiviral Agent 23. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent antiviral compound, thereby minimizing occupational exposure and environmental contamination. Adherence to these protocols is mandatory for all personnel working with this agent.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The level of PPE required depends on the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, data analysis in the lab) | - Standard laboratory coat- Disposable gloves (Nitrile) |
| Moderate-Risk Activities (e.g., preparing solutions, weighing powder in a ventilated enclosure) | - Disposable gown- Double gloves (Nitrile)- Eye protection (safety glasses with side shields or goggles)- N95 respirator |
| High-Risk Activities (e.g., procedures with a high potential for aerosol generation) | - Full-body protective suit (e.g., Tyvek)- Double gloves (Nitrile)- Powered Air-Purifying Respirator (PAPR) or a fitted N100 respirator- Face shield |
Note: All PPE should be donned before entering the designated handling area and doffed in a specified decontamination zone to prevent the spread of contamination.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation:
-
Don moderate-risk PPE as specified in the table above.
-
Perform all manipulations within a certified Class II Biosafety Cabinet (BSC).
-
Prepare a 70% ethanol solution for surface decontamination.
-
Label all tubes and vessels clearly.
-
-
Procedure:
-
Bring the sealed vial of lyophilized this compound to room temperature.
-
Wipe the exterior of the vial with 70% ethanol and place it in the BSC.
-
Using a sterile syringe and needle, slowly add the specified volume of sterile diluent (e.g., DMSO, PBS) to the vial. Avoid vigorous shaking to prevent aerosolization.
-
Gently swirl the vial until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
Aliquot the reconstituted solution into sterile, labeled cryovials for storage.
-
-
Post-Procedure:
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental release and ensure regulatory compliance.
| Waste Type | Disposal Container | Treatment Method |
| Solid Waste (Gloves, gowns, lab plasticware) | Labeled, leak-proof biohazard bags ("Red Bag Waste")[2] | Autoclaving followed by incineration[2] |
| Liquid Waste (Unused solutions, cell culture media) | Sealed, shatter-proof containers labeled "Hazardous Chemical Waste" | Chemical disinfection followed by incineration.[2] |
| Sharps (Needles, syringes, contaminated glassware) | Puncture-proof sharps containers[2] | Encapsulation or autoclaving followed by landfilling in a designated area.[2] |
Waste Management Workflow
Caption: Waste Disposal Pathway for this compound.
Emergency Procedures
In the event of a spill or personnel exposure, immediately follow the laboratory's established emergency protocols. This should include:
-
Evacuation: Clear the immediate area of all personnel.
-
Notification: Alert the laboratory supervisor and institutional safety officer.
-
Decontamination: If there is skin contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Medical Attention: Seek immediate medical evaluation.
By adhering to these comprehensive safety and handling protocols, research institutions can foster a secure environment for the vital work of developing novel antiviral therapies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
